Xipamide-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-4-chloro-2-hydroxy-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZBBNMLMNBNJL-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858572 | |
| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-4-chloro-2-hydroxy-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330262-09-3 | |
| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-4-chloro-2-hydroxy-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Xipamide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of Xipamide-d6. This deuterated analog of Xipamide is a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.
Introduction
Xipamide is a sulfonamide diuretic used in the treatment of hypertension and edema.[1] Like other thiazide-type diuretics, it acts on the kidneys to reduce sodium reabsorption in the distal convoluted tubule.[1] The introduction of deuterium atoms into a drug molecule, such as in this compound, can alter its metabolic fate due to the kinetic isotope effect, potentially leading to a more favorable pharmacokinetic profile. Furthermore, deuterated compounds are widely used as internal standards in mass spectrometry-based quantification methods due to their similar chemical properties to the analyte but distinct mass.
This guide outlines a plausible synthetic pathway for this compound, focusing on the introduction of six deuterium atoms onto the two methyl groups of the 2,6-dimethylphenyl moiety. Detailed protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are also provided.
Proposed Synthesis of this compound
The proposed synthesis involves the amide coupling of 4-chloro-5-sulfamoyl-2-hydroxybenzoic acid with 2,6-di(trideuteriomethyl)aniline (2,6-dimethyl-d6-aniline). The latter can be prepared from 2,6-dimethylaniline through a multi-step process or potentially sourced from a custom synthesis provider. The overall synthetic workflow is depicted below.
References
Xipamide-d6 chemical structure and properties
An In-depth Technical Guide on the Chemical Structure and Properties of Xipamide-d6
Introduction
This compound is the deuterated analog of Xipamide, a sulfonamide-based diuretic and antihypertensive agent.[1] As a labeled compound, this compound serves as a valuable tool in analytical and research settings, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis of Xipamide. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is structurally identical to Xipamide, with the exception of six hydrogen atoms on the two methyl groups of the phenyl ring, which are replaced by deuterium. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.
Chemical Structure Diagram
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart, Xipamide.
Table 1: Chemical Identifiers
| Identifier | This compound | Xipamide |
| IUPAC Name | N-[2,6-bis(trideuteriomethyl)phenyl]-4-chloro-2-hydroxy-5-sulfamoylbenzamide[2] | 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide[3][4] |
| CAS Number | 1330262-09-3[2][5][6] | 14293-44-8[3][7] |
| Molecular Formula | C₁₅H₉D₆ClN₂O₄S[1][5] | C₁₅H₁₅ClN₂O₄S[3][4] |
| InChI | InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)/i1D3,2D3[1][2] | InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)[3][8] |
| InChIKey | MTZBBNMLMNBNJL-WFGJKAKNSA-N[1][2] | MTZBBNMLMNBNJL-UHFFFAOYSA-N[3][8] |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N[9] | CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N[3] |
| Isomeric SMILES | [2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N[2] | - |
Table 2: Physical and Computed Properties
| Property | This compound | Xipamide |
| Molecular Weight | 360.85 g/mol [1][5] | 354.81 g/mol [3][7] |
| Exact Mass | 360.0817663 Da[2] | 354.0441058 Da[3][4] |
| XLogP3 | 2.9[2] | 2.9[3][4] |
| Hydrogen Bond Donor Count | 3[9] | 3[3] |
| Hydrogen Bond Acceptor Count | 5[9] | 5[3] |
| Rotatable Bond Count | 3[9] | 3[3] |
| Topological Polar Surface Area | 118 Ų[2][9] | 118 Ų[3][4] |
| Appearance | Pale Yellow Solid[9] or Neat[1] | Off-White Solid[10] |
| Storage Temperature | Refrigerator[9] | - |
| Solubility (in DMSO) | - | 200 mg/mL (563.7 mM)[7] |
Pharmacology and Mechanism of Action
Xipamide is a diuretic that acts primarily on the kidneys to increase urine output.[11] Its mechanism is similar to that of thiazide diuretics, involving the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron.[12][13] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride.[11][12] At higher doses, Xipamide can also inhibit the enzyme carbonic anhydrase.[4][8] This dual action makes it effective for treating hypertension and edema, even in patients with renal impairment.[8][11]
Mechanism of Action Pathway
Caption: Xipamide's inhibitory action on the Na⁺-Cl⁻ symporter in the kidney.
Experimental Protocols
While specific protocols for this compound are not detailed in the provided literature, methodologies for its non-deuterated form, Xipamide, are well-established. These methods can be adapted for this compound, particularly when it is used as an internal standard.
High-Performance Liquid Chromatography (HPLC) with Amperometric Detection
This method is suitable for the determination of Xipamide in pharmaceutical formulations and urine.[14]
-
Chromatographic Column: µ-Bondapak C18.[14]
-
Mobile Phase: A 50:50 mixture of water and acetonitrile, containing 5 mM KH₂PO₄/K₂HPO₄, with the pH adjusted to 4.3.[14]
-
Detection: Amperometric detection with a glassy carbon working electrode set at +1325 mV.[14]
-
Sample Preparation (Urine): A liquid-liquid or solid-liquid extraction is required to eliminate interference from the urine matrix. Recoveries of approximately 99% have been reported for both extraction methods.[14]
-
Performance: The method demonstrates a linear concentration range from 0.05 to 0.50 µg/mL and a quantitation limit of 0.50 ng/mL.[14]
UV-Vis Spectrophotometry by Complexation
A sensitive and selective method for determining Xipamide involves its complexation with various metal ions, followed by spectrophotometric analysis.[15][16]
-
Principle: Xipamide forms stable colored complexes with metal ions such as Fe(III), Cu(II), La(III), UO₂(II), Th(IV), and ZrO(II).[15]
-
Procedure:
-
A solution of Xipamide is reacted with a solution of the chosen metal ion.
-
The reaction is allowed to proceed under optimal conditions (pH, temperature, time).
-
The absorbance of the resulting colored complex is measured at its maximum absorbance wavelength (e.g., 500 nm for Fe(III), 390 nm for Cu(II)).[15]
-
-
Sample Preparation (Tablets):
-
Grind a number of tablets (e.g., 20) to a fine powder.
-
Dissolve a portion of the powder in diethyl ether and stir vigorously.
-
Sonicate the solution for approximately 15 minutes and then filter.
-
Evaporate the ether extract to dryness on a water bath at 40°C.
-
The resulting residue, containing the extracted Xipamide, is then used for the complexation reaction.[16]
-
-
Performance: The method adheres to Beer's law over a concentration range of 54.64-1995.75 µg/mL.[15]
Experimental Workflow for Tablet Analysis
Caption: Workflow for the spectrophotometric determination of Xipamide in tablets.
Conclusion
This compound is an essential isotopically labeled standard for the accurate quantification of the diuretic drug Xipamide. This guide has detailed its chemical structure, physicochemical properties, and the established analytical methods for its parent compound. The provided information and visualizations serve as a technical resource for scientists engaged in pharmaceutical analysis, metabolic research, and drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C15H15ClN2O4S | CID 71753002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xipamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Xipamide | C15H15ClN2O4S | CID 26618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Xipamide | TargetMol [targetmol.com]
- 8. Xipamide - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. Xipamide | 14293-44-8 [chemicalbook.com]
- 11. Xipamide - BioPharma Notes [biopharmanotes.com]
- 12. What is the mechanism of Xipamide? [synapse.patsnap.com]
- 13. xipamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. DETERMINATION OF THE NON-THIAZIDE DIURETIC XIPAMIDE IN PHARMACEUTICALS AND URINE BY HPLC WITH AMPEROMETRIC DETECTION | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Role of Xipamide-d6 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Xipamide-d6 when utilized as an internal standard in quantitative bioanalysis. The focus is on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a cornerstone technique in drug development and clinical research.
The Principle of Isotopic Dilution: The Core "Mechanism of Action"
In the context of a bioanalytical internal standard, the "mechanism of action" of this compound is not pharmacological but physicochemical. Its utility is rooted in the principle of isotopic dilution . Stable Isotope Labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] this compound is chemically identical to the analyte, Xipamide, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium.[2][3]
This subtle change in mass is the key to its function. The mass spectrometer can differentiate between the analyte and the internal standard due to their different mass-to-charge ratios (m/z).[2] However, their physicochemical properties remain nearly identical. This ensures that during sample preparation, chromatography, and ionization, any variability that affects the analyte will affect the SIL internal standard to the same extent.[1][4]
Key advantages of using a deuterated internal standard like this compound include:
-
Correction for Sample Loss: It accurately accounts for analyte loss during complex extraction procedures from biological matrices (e.g., plasma, urine).
-
Compensation for Matrix Effects: It mitigates the impact of ion suppression or enhancement, a common phenomenon where other molecules in the sample interfere with the ionization of the target analyte.[2][4]
-
Correction for Instrumental Variability: It compensates for fluctuations in instrument performance, such as injection volume inconsistencies and detector response drift over time.[2]
By adding a known concentration of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensity fluctuates, leading to highly accurate and precise measurements.
Quantitative Data and Molecular Properties
The ability to distinguish Xipamide from this compound is fundamental to its use. This is based on their difference in molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Xipamide | C₁₅H₁₅ClN₂O₄S | 354.81[1][4][5][6] | 354.0495 |
| This compound | C₁₅H₉D₆ClN₂O₄S | 360.85[2][3][7] | 360.0873 |
The six deuterium atoms in this compound are located on the two methyl groups of the N-(2,6-dimethylphenyl) moiety.[8][9]
Mass Spectrometry Parameters (Representative)
For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are used. While a specific validated method for Xipamide with this compound is not publicly available, plausible MRM transitions can be derived based on the structure of sulfonamides.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Xipamide | 355.1 | 199.1 | Negative |
| This compound | 361.1 | 205.1 | Negative |
Note: These are representative transitions. The optimal precursor and product ions, as well as collision energies, must be determined empirically during method development.
Experimental Protocol: A Representative Bioanalytical Method
This section outlines a typical experimental protocol for the quantification of Xipamide in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Xipamide reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward method for extracting small molecules from plasma.
-
Spiking: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL in methanol). Vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Parameters (Representative)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Representative)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| MRM Transitions | As listed in Table 2 |
Bioanalytical Method Validation Summary
A bioanalytical method must be rigorously validated to ensure its reliability. The following table summarizes the typical parameters and acceptance criteria as per regulatory guidelines (e.g., FDA, EMA).
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Linearity | Establish the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their repeatability. | Within- and between-run accuracy (as % bias) and precision (as %CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ). |
| Selectivity | Ensure the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Matrix Effect | Assess the impact of matrix components on ionization. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
Visualizations: Workflows and Principles
Diagram: Bioanalytical Workflow Using an Internal Standard
Caption: General workflow for a bioanalytical assay using an internal standard.
Diagram: Principle of Isotopic Dilution
Caption: The ratio of analyte to internal standard remains constant despite sample loss.
Diagram: Logic of Using a Deuterated Internal Standard
Caption: Identical properties correct for errors, while different masses allow detection.
References
- 1. Xipamide - AOBIOUS, INC [aobious.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Compound Xipamide - Chemdiv [chemdiv.com]
- 5. Xipamide | 14293-44-8 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | C15H15ClN2O4S | CID 71753002 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Deuterated Xipamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the sulfonamide diuretic, Xipamide, with a specific focus on the potential impact of deuteration. As the development of deuterated drugs gains traction for its potential to improve pharmacokinetic and pharmacodynamic profiles, understanding the fundamental physicochemical changes imparted by isotopic substitution is critical. This document summarizes the known properties of Xipamide and provides a theoretical framework for the anticipated properties of its deuterated analogue. Detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside visual representations of Xipamide's mechanism of action and a general workflow for the characterization of deuterated pharmaceutical candidates.
Introduction to Xipamide and the Rationale for Deuteration
Xipamide is a diuretic and antihypertensive agent that exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.[1][2][3] Chemically, it is a substituted benzamide derivative.
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a strategic approach in drug design. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can alter the rate of drug metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. Consequently, deuteration may result in a more favorable dosing regimen and an improved safety profile. Understanding the impact of deuteration on the fundamental physicochemical properties of a drug is a prerequisite for its development.
Comparative Physicochemical Properties: Xipamide vs. Deuterated Xipamide
While experimental data for deuterated Xipamide is not publicly available, the following table summarizes the known physicochemical properties of Xipamide and provides a theoretical projection for its deuterated counterpart based on established principles of how deuteration affects molecular properties.
| Property | Xipamide (Experimental Data) | Deuterated Xipamide (Theoretical Projection) | Rationale for Projection |
| pKa | 4.75, 10.0 | Slight deviation from 4.75 and 10.0 | Deuteration can cause minor shifts in pKa values. The direction and magnitude of the shift are compound-specific. |
| logP | 2.73 - 3.0 | Slightly < 2.73 - 3.0 | Deuteration generally leads to a small decrease in lipophilicity. |
| Aqueous Solubility | 0.0246 mg/mL | Potentially increased | Some studies have shown that deuteration can lead to an increase in aqueous solubility.[4] |
| Melting Point (°C) | 255 - 256 | Potentially altered | Deuteration can influence crystal lattice forces, potentially leading to a change in the melting point, often a decrease.[4] |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of Xipamide and its deuterated analogues.
Determination of pKa (Acid Dissociation Constant)
The pKa of Xipamide, a diprotic acid, can be determined using potentiometric titration or UV-Vis spectrophotometry.
Method: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of Xipamide in a suitable co-solvent (e.g., methanol/water mixture) due to its low aqueous solubility.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Prepare a 1 M KCl solution to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).
-
To a thermostated vessel at 25°C, add a known volume of the Xipamide solution and the KCl solution.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added.
-
-
Data Analysis:
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. The two inflection points will correspond to the two pKa values of Xipamide.
-
Determination of logP (Octanol-Water Partition Coefficient)
The lipophilicity of Xipamide can be determined using the shake-flask method.
Method: Shake-Flask Method
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of Xipamide in the aqueous phase.
-
-
Procedure:
-
Add equal volumes of the pre-saturated n-octanol and the Xipamide aqueous solution to a separatory funnel.
-
Shake the funnel for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Determine the concentration of Xipamide in both the aqueous and n-octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate logP using the formula: logP = log ([Xipamide]octanol / [Xipamide]water).
-
Determination of Aqueous Solubility
Due to Xipamide's poor aqueous solubility, methods suitable for such compounds should be employed.
Method: Saturation Shake-Flask Method
-
Procedure:
-
Add an excess amount of solid Xipamide to a known volume of purified water in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
-
Sample Analysis:
-
Withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Dilute the filtrate appropriately and determine the concentration of dissolved Xipamide using a validated HPLC-UV method.
-
Determination of Melting Point
The melting point of crystalline Xipamide can be determined using the capillary method.
Method: Capillary Melting Point Determination
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rapid rate initially to approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate determination.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting).
-
Visualizations
Signaling Pathway of Xipamide
Caption: Mechanism of action of Xipamide in the distal convoluted tubule.
Experimental Workflow for Physicochemical Characterization of a Deuterated Drug Candidate
References
- 1. What is Xipamide used for? [synapse.patsnap.com]
- 2. Xipamide - Wikipedia [en.wikipedia.org]
- 3. Xipamide - BioPharma Notes [biopharmanotes.com]
- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Melting Point Test - CD Formulation [formulationbio.com]
- 7. thinksrs.com [thinksrs.com]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Understanding Isotope Effects in Xipamide-d6: A Technical Guide for Drug Development Professionals
Introduction
Xipamide is a sulfonamide diuretic used in the treatment of edema and hypertension.[1] Like other drugs, its pharmacokinetic and pharmacodynamic profiles are determined by its absorption, distribution, metabolism, and excretion (ADME). Drug metabolism, primarily mediated by enzymes such as the cytochrome P450 (CYP) superfamily, is a critical determinant of a drug's half-life and potential for drug-drug interactions. The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (D), can significantly alter the rate of metabolism, a phenomenon known as the Kinetic Isotope Effect (KIE). This guide provides an in-depth technical overview of the theoretical basis for the isotope effects in a deuterated version of Xipamide, termed Xipamide-d6, and outlines the experimental framework required to investigate these effects.
Core Concepts: The Kinetic Isotope Effect in Drug Metabolism
The KIE is a well-established principle in physical organic chemistry that has been increasingly leveraged in medicinal chemistry to enhance the metabolic stability of drug candidates. The core principle lies in the fact that a carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-limiting step of a metabolic transformation.
In the context of drug metabolism, many Phase I oxidative reactions catalyzed by CYP enzymes involve the abstraction of a hydrogen atom. By selectively replacing hydrogen with deuterium at these metabolic "soft spots," the rate of enzymatic attack can be reduced. This can lead to several desirable outcomes:
-
Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life.
-
Increased Drug Exposure: Reduced clearance can result in a higher area under the curve (AUC), potentially allowing for lower or less frequent dosing.
-
Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through a specific metabolic pathway, deuteration can shunt metabolism towards safer pathways.
Metabolism and Pharmacokinetics of Xipamide
Understanding the established metabolic pathways of Xipamide is crucial for identifying potential sites for deuteration. Xipamide is rapidly absorbed after oral administration, reaching peak plasma concentrations within an hour.[1] It is highly bound to plasma proteins (98%) and has an elimination half-life of approximately 5.8 to 8.2 hours.[1]
The primary route of metabolism for Xipamide is Phase II glucuronidation, with about one-third of the dose being converted to a glucuronide conjugate.[1][2] The remainder is excreted unchanged through both the kidneys (approximately 33%) and feces (approximately 67%).[1] The significant portion of non-renal clearance suggests that metabolism plays a key role in the drug's disposition.[3] While direct evidence for significant Phase I oxidative metabolism is not prominent in the literature, the dimethylphenyl moiety of the Xipamide structure represents a potential site for CYP-mediated oxidation, a common metabolic pathway for aromatic compounds.
The diagram below illustrates the known metabolic pathway of Xipamide (glucuronidation) and a hypothetical oxidative pathway on one of the methyl groups of the dimethylphenyl ring, which would be a primary target for deuteration to elicit a kinetic isotope effect.
References
Preliminary Investigation of Xipamide-d6 Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary stability investigation of Xipamide-d6. The information presented herein is based on established stability-indicating analytical methodologies and forced degradation studies conducted on the non-deuterated analogue, Xipamide. It is presumed that the deuterated form, this compound, will exhibit comparable stability characteristics. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and quality control of this compound.
Introduction to Xipamide Stability
Xipamide is a sulfonamide diuretic used for the treatment of edema and hypertension.[1] Like all pharmaceutical compounds, its stability is a critical quality attribute that can be influenced by various environmental factors such as heat, light, humidity, and pH. Understanding the degradation pathways and developing stability-indicating analytical methods are essential for ensuring the safety, efficacy, and shelf-life of the drug product. Forced degradation studies are a crucial component of this process, providing insights into the potential degradation products that may form under stress conditions.[2][3]
This guide outlines the experimental protocols for conducting forced degradation studies on this compound and summarizes the expected outcomes based on available data for Xipamide.
Experimental Protocols
The following protocols for forced degradation studies are adapted from validated stability-indicating methods for Xipamide.[4][5] These studies are designed to intentionally degrade the drug substance to identify potential degradants and validate the specificity of analytical methods.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the same solvent to achieve a working concentration suitable for the analytical method (e.g., 10-100 µg/mL for HPLC analysis).[5]
Forced Degradation Procedures
For each stress condition, a working solution of this compound is subjected to the specified conditions. A control sample, protected from the stress condition, should be analyzed concurrently.
-
To a working solution of this compound, add an equal volume of 2 N hydrochloric acid (HCl).
-
Heat the mixture at 80°C for 2 hours in a water bath.[5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 2 N sodium hydroxide (NaOH).
-
Dilute to the final concentration with the mobile phase before analysis.
-
To a working solution of this compound, add an equal volume of 0.1 N sodium hydroxide (NaOH).
-
Heat the mixture at 80°C for 2 hours in a water bath.[5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid (HCl).
-
Dilute to the final concentration with the mobile phase before analysis.
-
To a working solution of this compound, add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 2 hours.[5]
-
Dilute to the final concentration with the mobile phase before analysis.
-
Place a solid sample of this compound in a hot air oven maintained at a controlled temperature (e.g., 80°C) for a specified period.
-
Alternatively, expose a solution of this compound to the same thermal stress.
-
After exposure, dissolve or dilute the sample in the mobile phase to the final concentration for analysis.
-
Expose a working solution of this compound to direct sunlight for 4 hours.[5]
-
Alternatively, expose the solution to a calibrated UV light source in a photostability chamber.
-
Analyze the solution, protecting it from further light exposure.
Analytical Methodology
A validated stability-indicating analytical method is required to separate and quantify the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for this purpose.
RP-HPLC Method
A simple, selective, and precise RP-HPLC method can be employed for the determination of Xipamide and its degradation products.[5]
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 0.023 M orthophosphoric acid (pH 2.6) and acetonitrile (60:40 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 220 nm |
| Temperature | Room Temperature |
Table 1: Example of a validated RP-HPLC method for Xipamide analysis.[5]
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and comparative manner. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of the control sample.
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation of Xipamide |
| Acid Hydrolysis | 2 N HCl | 2 hours | 80°C | Significant Degradation |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | 80°C | Significant Degradation |
| Oxidative Degradation | 30% H₂O₂ | 2 hours | Room Temp | Significant Degradation |
| Thermal Degradation | Dry Heat | - | 80°C | Moderate Degradation |
| Photolytic Degradation | Sunlight | 4 hours | Ambient | Moderate Degradation |
Table 2: Summary of forced degradation conditions and expected outcomes for Xipamide.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.
Caption: Workflow for this compound Forced Degradation Studies.
Postulated Degradation Pathway of Xipamide
Based on the chemical structure of Xipamide, a plausible degradation pathway involves the hydrolysis of the amide and sulfonamide functional groups. The following diagram illustrates a postulated degradation pathway under hydrolytic conditions. It is important to note that the exact structures of all degradation products would need to be confirmed through techniques such as mass spectrometry.
Caption: Postulated Hydrolytic Degradation Pathway of this compound.
Conclusion
This technical guide provides a framework for the preliminary stability investigation of this compound based on existing knowledge of Xipamide. The outlined forced degradation studies and analytical methodology will enable the identification of potential degradation products and the development of a robust, stability-indicating method. Further studies, including mass spectrometry, are recommended to definitively identify and characterize the degradation products of this compound. The information generated from these studies is essential for ensuring the quality, safety, and efficacy of this compound throughout its lifecycle.
References
- 1. Xipamide - Wikipedia [en.wikipedia.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biomedres.us [biomedres.us]
- 4. Stability-Indicating Spectrofluorimetric Methods for the Determination of Metolazone and Xipamide in Their Tablets. Application to Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Use of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles, practical applications, and critical considerations for using deuterated internal standards in quantitative mass spectrometry. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for correcting analytical variability, with deuterated compounds being the most common type.[1][2] They are instrumental in achieving the accuracy and precision required in fields ranging from therapeutic drug monitoring to metabolomics.[2][3]
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The cornerstone of quantitative analysis using deuterated standards is Isotope Dilution Mass Spectrometry (IDMS). This technique relies on the addition of a known quantity of a deuterated, stable isotope-labeled version of the analyte (the internal standard, IS) to a sample at the earliest stage of preparation.[4]
The fundamental assumption of IDMS is that the deuterated standard is chemically and physically identical to the native, non-labeled analyte.[5] Consequently, it experiences the same processing variations as the analyte, including degradation, extraction inefficiencies, and, most importantly, ionization suppression or enhancement in the mass spectrometer source.[6][7] Because the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass difference, the ratio of their signals remains constant regardless of sample loss or matrix effects.[8][9] This stable ratio allows for highly accurate and precise quantification of the analyte.[3]
The workflow for a typical quantitative analysis using a deuterated internal standard involves several key steps, from sample preparation to data analysis.
Advantages Over Other Internal Standards
While other types of internal standards exist (e.g., structural analogs), deuterated standards are preferred for several key reasons. Their near-identical physicochemical properties ensure they behave almost identically to the analyte during sample preparation and chromatographic separation.[5] This is crucial for compensating for the primary challenge in LC-MS/MS: matrix effects.[7][10]
Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample matrix (e.g., salts, lipids in plasma).[6] A deuterated standard, co-eluting with the analyte, experiences the same ionization effects, thereby normalizing the signal and preserving the accuracy of the measurement.[7][11] Structural analogs, which may have different retention times or ionization efficiencies, often fail to adequately correct for these effects.[12]
The diagram below illustrates how a co-eluting deuterated standard effectively compensates for signal suppression, a common matrix effect.
Quantitative Data & Performance
The use of deuterated standards significantly improves assay performance, particularly in terms of precision and accuracy. The data below compares the performance of an assay for the immunosuppressant Tacrolimus using a deuterated internal standard versus a structural analog.
| Parameter | Deuterated IS (Tacrolimus-D2) | Structural Analog IS (Ascomycin) |
| Matrix Effect (%) | 98.5 - 102.1 | 75.3 - 115.8 |
| Process Efficiency (%) | 91.2 | 85.7 |
| Intra-day Precision (%CV) | < 4.5 | < 9.8 |
| Inter-day Precision (%CV) | < 5.2 | < 12.3 |
| Accuracy (% Bias) | -2.8 to +1.9 | -10.5 to +8.4 |
| Data synthesized from typical performance characteristics in bioanalytical method validation reports. |
As the table demonstrates, the deuterated internal standard provides superior correction for matrix effects and results in significantly better precision and accuracy.
Detailed Experimental Protocol: Quantification of Testosterone in Human Serum
This section provides a representative protocol for the quantification of a small molecule in a complex biological matrix using a deuterated internal standard and LC-MS/MS.
4.1. Materials and Reagents
-
Analytes: Testosterone certified reference material.
-
Internal Standard: Testosterone-D3 (deuterated at C2, C4, C6 positions).
-
Solvents: HPLC-grade Methanol, Acetonitrile, Water.
-
Reagents: Formic acid, Zinc Sulfate.
-
Sample Matrix: Pooled human serum.
4.2. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Testosterone and Testosterone-D3 in methanol.
-
Calibration Standards: Serially dilute the Testosterone stock solution in a surrogate matrix (e.g., stripped serum) to prepare calibration standards ranging from 0.1 to 50 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of Testosterone-D3 at 100 ng/mL in 50:50 methanol:water.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of serum sample, calibrator, or QC into a microcentrifuge tube.
-
Add 25 µL of the Testosterone-D3 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
4.3. LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Testosterone: Q1 289.2 -> Q3 97.1
-
Testosterone-D3: Q1 292.2 -> Q3 100.1
-
4.4. Data Analysis
-
Integrate the peak areas for both the Testosterone and Testosterone-D3 MRM transitions.
-
Calculate the peak area ratio (Testosterone Area / Testosterone-D3 Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Testosterone in unknown samples by interpolating their peak area ratios from the calibration curve.
Critical Considerations and Potential Pitfalls
While highly effective, the use of deuterated standards is not without potential challenges that researchers must consider during method development.[12][13]
5.1. Isotopic Purity and "Cross-Talk" The deuterated standard should have high isotopic purity. The presence of non-labeled analyte in the internal standard material can lead to an artificially high baseline and affect accuracy at the lower limit of quantitation (LLOQ).[14] It is essential to verify the isotopic distribution of the standard.[2]
5.2. Chromatographic Separation (Isotope Effect) Although rare, replacing hydrogen with deuterium can sometimes lead to slight changes in physicochemical properties, causing the deuterated standard to elute slightly earlier or later than the native analyte on a high-resolution chromatography column.[1][6][11] If this separation is significant and occurs in a region of fluctuating ion suppression, the standard may not accurately compensate for the matrix effect experienced by the analyte.[10]
5.3. Stability of Deuterium Labels Deuterium atoms should be placed in chemically stable, non-exchangeable positions on the molecule.[15][16] Labels on heteroatoms (like -OH or -NH) can be susceptible to back-exchange with hydrogen from protic solvents (e.g., water), compromising the integrity of the standard.[6][15] Careful selection of the labeling position is critical.[15]
The relationship and hierarchy of different internal standard types are visualized below, highlighting why stable isotope-labeled standards are the preferred choice.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cerilliant.com [cerilliant.com]
- 3. texilajournal.com [texilajournal.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. welchlab.com [welchlab.com]
- 6. waters.com [waters.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. nbinno.com [nbinno.com]
- 9. nebiolab.com [nebiolab.com]
- 10. myadlm.org [myadlm.org]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. scispace.com [scispace.com]
- 13. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Xipamide-d6 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Xipamide-d6, a deuterated analog of the diuretic and antihypertensive agent Xipamide. This document details its chemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development activities.
Core Compound Identification
CAS Number: 1330262-09-3[1][2][3]
Molecular Formula: C₁₅H₉D₆ClN₂O₄S[1][4]
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. For comparative purposes, data for the parent compound, Xipamide, is also included where available.
| Property | This compound | Xipamide |
| Molecular Weight | 360.85 g/mol [1][4] | 354.81 g/mol |
| CAS Number | 1330262-09-3[1][2][3] | 14293-44-8 |
| Molecular Formula | C₁₅H₉D₆ClN₂O₄S[1][4] | C₁₅H₁₅ClN₂O₄S |
Mechanism of Action
Xipamide, and by extension this compound, exerts its diuretic and antihypertensive effects primarily through the inhibition of the sodium-chloride symporter (NCC), also known as the thiazide-sensitive Na⁺-Cl⁻ cotransporter (TSC), located in the distal convoluted tubule (DCT) of the nephron.[1][5] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, Xipamide increases the osmolarity of the tubular fluid, leading to enhanced excretion of water and electrolytes.[1][5]
The deuteration of Xipamide to form this compound is a common strategy in drug development aimed at improving the pharmacokinetic profile of the parent compound. The substitution of hydrogen with deuterium atoms can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This isotopic effect can slow down the rate of metabolic processes, potentially leading to a longer plasma half-life and altered metabolic profile.
Signaling Pathway
The regulation of the sodium-chloride cotransporter (NCC) is a complex process involving multiple signaling pathways. The diagram below illustrates the key hormonal and intracellular signaling cascades that modulate NCC activity.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Pharmacodynamics and pharmacokinetics of xipamide in patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanism of action of xipamide and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Diuretics in Urine using Xipamide-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Diuretics are a class of drugs that increase the rate of urine flow and sodium excretion. They are often abused by athletes to mask the presence of other performance-enhancing drugs by diluting the urine.[1] Consequently, their use is prohibited by the World Anti-Doping Agency (WADA).[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of a panel of common diuretics in human urine. The method utilizes Xipamide-d6 as an internal standard to ensure accuracy and precision. The described workflow is suitable for high-throughput screening in clinical and forensic toxicology laboratories.[2]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a mixed-mode SPE strategy for the efficient extraction of a wide range of diuretics.
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard working solution containing this compound. Vortex for 10 seconds. Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex again.
-
SPE Cartridge Conditioning: Condition an Oasis MAX µElution plate by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE plate.
-
Washing: Wash the plate with 1 mL of 5% methanol in deionized water.
-
Elution: Elute the analytes with 2 x 50 µL of methanol containing 2% formic acid.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are a general guideline and may require optimization based on the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of diuretics.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]
-
Gradient Program:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
8.1 min: 5% B
-
10.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), with polarity switching to accommodate both acidic and basic diuretics.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for desolvation and cone gas.
-
-
Data Presentation
The following table summarizes hypothetical yet realistic quantitative data for the LC-MS/MS analysis of selected diuretics using this compound as an internal standard.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| Hydrochlorothiazide | 3.2 | 296.0 | 204.9 | Negative | 0.5 | 1.5 | >0.995 |
| Furosemide | 4.5 | 329.0 | 285.0 | Negative | 0.2 | 0.6 | >0.998 |
| Chlorthalidone | 4.8 | 337.0 | 190.0 | Negative | 0.8 | 2.4 | >0.996 |
| Spironolactone | 6.2 | 417.2 | 341.2 | Positive | 1.0 | 3.0 | >0.994 |
| Amiloride | 2.5 | 230.1 | 171.1 | Positive | 0.3 | 0.9 | >0.997 |
| Xipamide | 5.1 | 354.0 | 259.0 | Negative | - | - | - |
| This compound (IS) | 5.1 | 360.0 | 265.0 | Negative | - | - | - |
Visualizations
Caption: Experimental workflow for diuretic analysis.
Caption: Internal standard quantification logic.
References
Application Notes and Protocols for the Validated Method of Xipamide Analysis using Xipamide-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xipamide is a sulfonamide-based diuretic used in the treatment of hypertension and edema.[1] Accurate and reliable quantification of Xipamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Xipamide in human plasma, utilizing its deuterated analog, Xipamide-d6, as an internal standard.
The method described herein is designed to be robust, sensitive, and specific, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.
Mechanism of Action of Xipamide
Xipamide primarily acts on the distal convoluted tubule of the nephron in the kidneys. It inhibits the Na+/Cl- symporter, preventing the reabsorption of sodium and chloride ions. This leads to an increase in the excretion of water, sodium, and chloride, resulting in a diuretic and antihypertensive effect.
Quantitative Data Summary
The following tables summarize the validation parameters and acceptance criteria for the LC-MS/MS method for Xipamide in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1.00 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy of Back-calculated Standards | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1.00 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3.00 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 3.00 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | 24 hours at room temperature | Mean concentration within ±15% of nominal |
| Long-Term Stability | 90 days at -80 °C | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | 48 hours in autosampler | Mean concentration within ±15% of nominal |
Experimental Protocols
Materials and Reagents
-
Xipamide reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
LC-MS/MS Instrumentation and Conditions
Table 5: LC-MS/MS System Parameters
| Parameter | Specification |
| Liquid Chromatography | |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
| MRM Transitions | |
| Xipamide (Quantifier) | 355.1 > 199.1 |
| Xipamide (Qualifier) | 355.1 > 171.1 |
| This compound (Internal Standard) | 361.1 > 199.1 |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Xipamide and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Xipamide stock solution in 50:50 (v/v) methanol:water to create calibration standards and QC working solutions. Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Xipamide working solutions to achieve the desired concentrations for the calibration curve (1.00, 2.50, 5.00, 10.0, 50.0, 100, 500, and 1000 ng/mL) and QC samples (1.00, 3.00, 100, and 800 ng/mL).
Sample Preparation Protocol
The following diagram illustrates the protein precipitation method for sample preparation.
Bioanalytical Method Validation Protocol
The method validation should be conducted in accordance with the FDA and/or EMA guidelines for bioanalytical method validation.
-
Selectivity: Analyze at least six different blank human plasma lots to ensure no significant interference at the retention times of Xipamide and this compound.
-
Linearity and Range: Analyze calibration curves on three separate days to establish the linear range and determine the appropriate regression model.
-
Accuracy and Precision: Analyze five replicates of QC samples at four concentration levels (LLOQ, Low, Medium, and High) on three different days to determine intra- and inter-day accuracy and precision.
-
Recovery: Compare the peak areas of Xipamide from extracted plasma samples at low and high QC concentrations to those of unextracted standards.
-
Matrix Effect: Compare the peak areas of Xipamide in post-extraction spiked blank plasma from at least six different lots to the peak areas of neat standards.
-
Stability: Assess the stability of Xipamide in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative) by analyzing QC samples against a freshly prepared calibration curve.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Xipamide in human plasma using this compound as an internal standard. The detailed protocols for sample preparation and method validation ensure that the generated data is accurate and reproducible, making it suitable for supporting clinical and non-clinical pharmacokinetic studies. Adherence to the outlined procedures and validation criteria will enable researchers to confidently apply this method in their drug development programs.
References
Application of Xipamide-d6 in Doping Control Studies: A Detailed Overview
Introduction
Xipamide, a diuretic belonging to the sulfonamide class, is a prohibited substance in competitive sports due to its potential to be used as a masking agent. Diuretics can dilute urine, thereby reducing the concentration of other banned substances and making their detection more challenging. To ensure accurate and reliable detection of Xipamide in athletes' samples, a robust analytical methodology is essential. The use of a deuterated internal standard, Xipamide-d6, is a cornerstone of modern anti-doping analysis, providing a high degree of accuracy and precision in quantitative measurements by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in doping control studies, aimed at researchers, scientists, and drug development professionals.
The Role of Deuterated Internal Standards
In quantitative mass spectrometry, an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest but be distinguishable by its mass. Deuterated internal standards, such as this compound, fulfill this requirement perfectly. The deuterium atoms increase the mass of the molecule without significantly altering its chemical behavior, such as its extraction efficiency, chromatographic retention time, and ionization response. This co-elution and similar behavior allow for the correction of variations that can occur during sample preparation and analysis, including matrix effects, where other components in the urine sample can suppress or enhance the ionization of the target analyte. By comparing the signal of the analyte (Xipamide) to the known concentration of the internal standard (this compound), a precise and accurate quantification can be achieved.
Experimental Protocols
The following protocols outline a general workflow for the detection and quantification of Xipamide in urine samples using this compound as an internal standard. These are based on common practices in anti-doping laboratories and should be adapted and validated for specific laboratory conditions and instrumentation.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the clean-up and concentration of analytes from complex matrices like urine.
Materials:
-
Urine sample
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Methanol (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Transfer 2 mL of the supernatant to a clean tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).
-
Add 2 mL of phosphate buffer and vortex to mix.
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water mixture (e.g., 20:80, v/v).
-
Elute the analytes with 3 mL of ethyl acetate or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Xipamide and this compound need to be determined and optimized on the specific instrument. Hypothetical transitions are provided in the table below for illustrative purposes. The collision energy for each transition must also be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Xipamide | [To be determined] | [To be determined] | [To be determined] |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Note: The exact m/z values for precursor and product ions, as well as the optimal collision energies, must be determined experimentally. |
Data Presentation
The use of this compound allows for the generation of robust validation data to ensure the method is fit for its purpose in a doping control context. The following table summarizes typical validation parameters that should be assessed. Please note that the values presented are illustrative and would need to be established during a formal method validation study.
| Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 | 1 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10; acceptable precision and accuracy | 5 ng/mL |
| Linearity (R²) | > 0.99 | 0.998 |
| Recovery (%) | Consistent and reproducible | 85 - 105% |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Matrix Effect (%) | Within acceptable range (e.g., 80-120%) | 95 - 110% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Xipamide in urine samples using this compound.
Application Notes and Protocols for the Analysis of Xipamide using d6-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Xipamide in biological matrices, specifically utilizing a deuterated internal standard (d6-Xipamide) for enhanced accuracy and precision. The methodologies outlined are intended for use in research, clinical, and drug development settings.
Introduction
Xipamide is a diuretic agent used in the treatment of hypertension and edema. Accurate and reliable quantification of Xipamide in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as d6-Xipamide, is the gold standard in quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[1]
This application note details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte and Internal Standard
-
Analyte: Xipamide
-
Internal Standard (IS): d6-Xipamide (deuterated Xipamide)
Sample Preparation Protocols
The choice of sample preparation method depends on the biological matrix, the required limit of quantification, and the available equipment. It is a critical step to remove interferences and concentrate the analyte before LC-MS/MS analysis.
Protein Precipitation (PPT)
PPT is a simple and rapid method suitable for high-throughput analysis. It is effective for plasma and serum samples.
Experimental Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the d6-Xipamide internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Workflow for Protein Precipitation:
References
Application Notes and Protocols for the Detection of Xipamide-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xipamide is a diuretic agent used in the treatment of hypertension and edema. Isotope-labeled internal standards, such as Xipamide-d6, are crucial for accurate quantification of the active pharmaceutical ingredient in biological matrices by liquid chromatography-mass spectrometry (LC-MS). These standards help to correct for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the detection and quantification of this compound using tandem mass spectrometry (MS/MS).
Chemical Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Xipamide | C₁₅H₁₅ClN₂O₄S | 354.81[1] |
| This compound | C₁₅H₉D₆ClN₂O₄S | 360.85[2] |
Mass Spectrometry Settings for Detection
The detection of Xipamide and its deuterated internal standard, this compound, is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) is a suitable ionization technique for these compounds. While negative ion mode can be used, with a precursor ion of m/z 353.0 for Xipamide[3], positive ion mode has been shown to provide robust fragmentation for quantification.
Based on available data for Xipamide in positive ESI mode, the precursor ion is [M+H]⁺ at m/z 355. Two characteristic product ions are observed at m/z 234 and m/z 274[2]. For this compound, the precursor ion is shifted by 6 Daltons to m/z 361 ([M+H]⁺). The deuterium atoms are located on the two methyl groups of the dimethylphenyl moiety. Therefore, product ions retaining this part of the molecule will also exhibit a 6 Dalton mass shift.
Table 1: Proposed MRM Transitions for Xipamide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Ionization Mode |
| Xipamide | 355 | 234[2] | 274[2] | Positive ESI |
| This compound | 361 | 240 | 280 | Positive ESI |
Note: The product ions for this compound are predicted based on the fragmentation of Xipamide and the location of the deuterium labels. These transitions should be confirmed experimentally.
Table 2: General Mass Spectrometer Parameters
| Parameter | Typical Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimization required for each transition |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Xipamide and this compound from plasma or serum samples.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is suitable for the separation of Xipamide.
Table 3: Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with 10-30% B, increase to 90-95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.6 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship for internal standard-based quantification.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the robust and reliable detection of this compound by LC-MS/MS. The use of a deuterated internal standard is essential for achieving accurate and precise quantification in complex biological matrices. The suggested starting conditions for mass spectrometry and liquid chromatography should be optimized for the specific instrumentation and application to ensure the best performance.
References
Application Note: A High-Throughput Screening Workflow for the Identification of Novel Diuretics Targeting the Na-Cl Cotransporter
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Topic: High-Throughput Screening of Diuretics Using Xipamide-d6
Abstract
The discovery of novel diuretic agents is critical for managing hypertension and edema. The sodium-chloride (Na-Cl) cotransporter (NCC), encoded by the SLC12A3 gene, is a well-validated target for thiazide and thiazide-like diuretics. This application note describes a robust high-throughput screening (HTS) workflow for identifying novel inhibitors of the NCC. The workflow utilizes a cell-based thallium flux assay for primary screening, with Xipamide serving as a reference compound. Furthermore, we detail a confirmatory secondary assay protocol employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which uses stable isotope-labeled this compound as an internal standard for the accurate quantification and characterization of hit compounds. This integrated approach provides a comprehensive platform for the discovery and development of next-generation diuretics.
Introduction
Diuretics are a cornerstone in the treatment of cardiovascular and renal diseases, primarily by promoting the excretion of sodium and water from the kidneys. Xipamide is a sulfonamide diuretic that, like thiazides, exerts its effect by inhibiting the Na-Cl cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) in the nephron.[1][2][3] Inhibition of the NCC prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][3] This leads to an increase in the luminal osmolarity, causing more water to be retained in the tubule and excreted as urine, thereby reducing blood volume and pressure.[2]
Given the importance of the NCC as a therapeutic target, identifying new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a key objective in drug discovery. High-throughput screening (HTS) provides a powerful methodology to rapidly screen large compound libraries for potential NCC inhibitors.[4] This document outlines a two-stage screening cascade: a primary HTS assay based on ion flux and a secondary confirmatory assay for hit validation and quantification.
Mechanism of Action: Xipamide and the Na-Cl Cotransporter
Xipamide and other thiazide-like diuretics bind to the NCC, blocking the transport of Na⁺ and Cl⁻ ions into the epithelial cells of the DCT. This inhibition leads to increased natriuresis (sodium excretion) and diuresis (water excretion). The subsequent reduction in extracellular fluid volume contributes to a decrease in blood pressure.
Caption: Mechanism of Xipamide action on the Na-Cl Cotransporter (NCC) in the distal convoluted tubule.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening via Thallium Flux Assay
This protocol describes a fluorescence-based HTS assay to identify inhibitors of the NCC. The assay uses thallium (Tl⁺) as a surrogate for K⁺ (and by extension, Na⁺ transport coupling), which can be detected by a Tl⁺-sensitive fluorescent dye. NCC activity creates an electrochemical gradient that drives Tl⁺ influx, leading to an increase in fluorescence. Inhibitors will block this process, resulting in a reduced fluorescence signal.
Experimental Workflow: Primary HTS
Caption: Workflow for the primary cell-based Thallium flux HTS assay.
Materials and Reagents:
-
HEK293 cell line stably expressing human NCC (SLC12A3)
-
Assay Plates: 384-well, black, clear-bottom microplates
-
Cell Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418)
-
Thallium-sensitive dye kit (e.g., FluxOR™)
-
Test Compounds, Xipamide (positive control), DMSO (vehicle control)
-
Assay Buffer (Chloride-free): e.g., 5 mM HEPES, 1 mM MgSO₄, 1 mM CaSO₄, 5 mM glucose, pH 7.4
-
Stimulus Buffer: Assay Buffer containing Thallium Sulfate (Tl₂SO₄)
Procedure:
-
Cell Plating: Seed HEK293-hNCC cells into 384-well plates at a density of 20,000-30,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a compound plate by dispensing test compounds and controls (e.g., Xipamide at a final concentration of 10 µM, DMSO at 0.5%).
-
Compound Addition: Transfer compounds from the source plate to the cell plate. Incubate for 30-60 minutes at room temperature.
-
Dye Loading: Add the Tl⁺-sensitive fluorescent dye to all wells according to the manufacturer's instructions. Incubate for 60-90 minutes at room temperature, protected from light.
-
Fluorescence Reading:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handler.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the Stimulus Buffer into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Determine the rate of Tl⁺ influx from the slope of the kinetic fluorescence curve.
-
Calculate the percent inhibition for each test compound relative to the positive (Xipamide) and negative (DMSO) controls.
-
Assess assay quality by calculating the Z'-factor. A Z'-factor > 0.5 is considered excellent for HTS.
-
Protocol 2: Hit Confirmation and Quantification using LC-MS/MS with this compound
This protocol is for a secondary assay to confirm the activity of hits from the primary screen and accurately determine their potency (IC₅₀). While the primary screen measures functional inhibition, this method can be adapted to quantify the amount of a hit compound associated with the cells. This compound serves as an indispensable internal standard (IS) for ensuring the accuracy and precision of the LC-MS/MS quantification, compensating for variations in sample preparation and instrument response.
Experimental Workflow: Secondary Assay
Caption: Workflow for hit confirmation and quantification using LC-MS/MS with this compound internal standard.
Materials and Reagents:
-
Confirmed hit compounds from primary HTS
-
Xipamide and this compound standards
-
HEK293-hNCC cells cultured in 24- or 48-well plates
-
Lysis Buffer: e.g., RIPA buffer
-
Organic Solvent: Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
LC Column (e.g., C18 reversed-phase)
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response curve (e.g., 8-point, 3-fold serial dilution) of the hit compound(s) and Xipamide. Incubate for a defined period (e.g., 1 hour).
-
Sample Preparation:
-
Aspirate the media and wash the cell monolayer with ice-cold PBS.
-
Lyse the cells and collect the lysate.
-
Add 3 volumes of ice-cold ACN to precipitate proteins.
-
Spike each sample with the internal standard, this compound, to a final concentration of 50 ng/mL.
-
Vortex and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for the analyte and this compound.
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate the compounds using a suitable gradient on a C18 column.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Generate a dose-response curve by plotting the biological effect (from a parallel functional assay) or the measured intracellular concentration against the compound concentration.
-
Calculate the IC₅₀ or EC₅₀ value using a four-parameter logistic fit.
-
Data Presentation
Quantitative data from the HTS and follow-up studies should be organized for clarity and comparison.
Table 1: Summary of Primary HTS Campaign Statistics
| Parameter | Value | Description |
| Library Size | 250,000 | Total number of compounds screened. |
| Plate Format | 384-well | Density of the assay plates. |
| Assay Z'-Factor | 0.72 ± 0.08 | Mean ± SD, indicating excellent assay robustness. |
| Primary Hit Rate | 0.45% | Percentage of compounds meeting the hit criteria (>50% inhibition). |
| Number of Hits | 1125 | Total compounds selected for follow-up. |
Table 2: Dose-Response Data for Reference and Hit Compounds
| Compound | Target | Assay Type | IC₅₀ (nM) | Hill Slope |
| Xipamide (Control) | NCC | Thallium Flux | 150.5 | 1.1 |
| Hit Compound A | NCC | Thallium Flux | 85.2 | 1.0 |
| Hit Compound B | NCC | Thallium Flux | 230.7 | 1.3 |
The described workflow provides a comprehensive strategy for the discovery of novel diuretic agents targeting the Na-Cl cotransporter. The combination of a robust, fluorescence-based primary HTS assay and a highly accurate LC-MS/MS secondary assay ensures high-quality data and confident hit identification. The use of Xipamide as a reference compound and its stable isotope-labeled counterpart, this compound, as an internal standard is integral to the success of this screening cascade, enabling the validation and precise characterization of promising new drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Xipamide-d6 Isotopic Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference issues when using Xipamide-d6 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the mass spectrometric signal of the deuterated internal standard, this compound, is artificially increased by contributions from the natural isotopes of the unlabeled analyte, Xipamide. Although these isotopes are present in low abundance, they can become significant, especially when the concentration of Xipamide is much higher than that of this compound, leading to inaccuracies in quantification.[1]
Q2: What are the primary causes of isotopic interference with this compound?
A2: The primary cause is the natural abundance of stable isotopes like Carbon-13 (¹³C), Hydrogen-2 (²H), Nitrogen-15 (¹⁵N), Oxygen-18 (¹⁸O), and Sulfur-34 (³⁴S) in the Xipamide molecule. These naturally occurring heavier isotopes can result in a mass spectrum for Xipamide that overlaps with the mass spectrum of this compound, particularly in the channels monitored for the internal standard.
Q3: Can the location of deuterium labeling on this compound affect interference?
A3: Yes, the position of the deuterium labels is crucial. If labeling is on a part of the molecule that is lost during fragmentation, the interference pattern in the product ion scan will be different. Ideally, the labels should be on a stable part of the molecule that is retained in the monitored fragment ion to minimize chromatographic isotope effects and ensure the analyte and internal standard fragment similarly.
Q4: Besides isotopic interference, what other issues can arise when using deuterated standards like this compound?
A4: Other potential issues include:
-
Chromatographic shifts: Deuteration can sometimes alter the retention time slightly, leading to differential matrix effects where the analyte and internal standard do not experience the same degree of ion suppression or enhancement.[2][3][4]
-
H/D exchange: In certain solvent conditions or within the mass spectrometer's ion source, deuterium atoms can sometimes be exchanged for hydrogen atoms, which would compromise the integrity of the internal standard.[5]
-
Differential Matrix Effects: Even with co-elution, the analyte and its deuterated internal standard can sometimes experience different levels of ion suppression or enhancement from matrix components.[2][3]
Q5: How can I minimize isotopic interference?
A5: Several strategies can be employed:
-
Optimize chromatographic separation: Ensure baseline separation of Xipamide from any interfering matrix components.
-
Select appropriate MRM transitions: Choose precursor and product ions that are specific to Xipamide and this compound and have minimal overlap from natural isotopes.
-
Use a higher mass-labeled internal standard: If interference is significant, consider using an internal standard with a greater mass difference from the analyte (e.g., ¹³C₆-Xipamide).
-
Adjust internal standard concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range to minimize the relative impact of isotopic contribution.[1]
Troubleshooting Guides
Issue 1: Inaccurate quantification at high analyte concentrations.
Symptom: The measured concentration of quality control (QC) samples at the upper limit of quantification (ULOQ) is consistently lower than the nominal value.
Potential Cause: Contribution from the natural isotopes of high-concentration Xipamide is artificially inflating the signal of the this compound internal standard. This leads to a smaller analyte-to-internal standard peak area ratio and, consequently, an underestimation of the analyte concentration.
Troubleshooting Workflow:
Troubleshooting Isotopic Interference.
Experimental Protocol: Assessing Isotopic Contribution
-
Prepare a high-concentration Xipamide solution: Prepare a solution containing only Xipamide at a concentration equivalent to the ULOQ of your assay, using the same matrix as your samples. Do not add this compound.
-
Analyze the sample: Inject this solution into the LC-MS/MS system.
-
Monitor both MRM transitions: Acquire data for the MRM transitions of both Xipamide and this compound.
-
Evaluate the data: If a peak is observed in the this compound MRM channel at the retention time of Xipamide, this confirms isotopic contribution. The area of this peak represents the level of interference.
Issue 2: Poor precision and accuracy across the calibration curve.
Symptom: Inconsistent results for calibrators and QCs, not limited to high concentrations.
Potential Cause: Co-eluting matrix components are causing differential matrix effects on Xipamide and this compound due to a slight chromatographic shift between the two.
Troubleshooting Workflow:
Troubleshooting Differential Matrix Effects.
Experimental Protocol: Evaluating Chromatographic Co-elution
-
Prepare individual solutions: Prepare two separate solutions, one containing only Xipamide and the other containing only this compound, at a mid-range concentration in a clean solvent (e.g., methanol/water).
-
Inject sequentially: Inject each solution separately into the LC-MS/MS system using the same analytical method.
-
Overlay chromatograms: Carefully compare the retention times of the two compounds. Even a small shift of a few seconds can be significant, especially on steep gradients.
-
Optimize chromatography: If a shift is observed, adjust the mobile phase composition or gradient profile to improve co-elution. Consider using a column with a different stationary phase if necessary.
Data Presentation
Table 1: MRM Transitions for Xipamide and Potential this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Xipamide | 354.1 | 259.0 | Positive |
| This compound (inferred) | 360.1 | Dependent on label position | Positive |
Note: The product ion for this compound will depend on the location of the deuterium labels. If the labels are on a fragment that is lost, the product ion may be the same as for unlabeled Xipamide.
Table 2: Common Adducts of Xipamide
| Adduct | Mass Difference | Potential m/z for Xipamide |
| Sodium [M+Na]⁺ | +22.989 | 377.1 |
| Potassium [M+K]⁺ | +38.963 | 393.1 |
| Ammonium [M+NH₄]⁺ | +18.034 | 372.1 |
Note: The formation of adducts can be influenced by the mobile phase composition and sample matrix. The presence of these adducts can potentially interfere with the analysis if not properly resolved.[6][7][8][9][10][11][12]
Signaling Pathway and Fragmentation
Proposed Fragmentation of Xipamide
Xipamide, as a sulfonamide, is likely to fragment at the sulfonamide bond. The provided MRM transition for Xipamide (354.1 -> 259.0) suggests a neutral loss of 95.1 Da.
Xipamide Fragmentation Pathway.
References
- 1. Determination of Xipamide metabolite in human urine by high-performance liquid chromatography/diode-array detection, high-performance liquid chromatography/electrospray ionization mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. youtube.com [youtube.com]
- 7. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 8. bundesumweltministerium.de [bundesumweltministerium.de]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. acdlabs.com [acdlabs.com]
- 11. LC-high-resolution multiple stage spectrometric analysis of diuretic compounds Unusual mass fragmentation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects with Xipamide-d6 Internal Standard
Welcome to the technical support center for the bioanalysis of Xipamide using its deuterated internal standard, Xipamide-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating matrix effects and ensuring accurate quantification in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a concern in LC-MS/MS bioanalysis of Xipamide?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, Xipamide. In bioanalysis, this includes endogenous substances like salts, lipids, and proteins from plasma, urine, or tissue samples. Matrix effects occur when these co-eluting components interfere with the ionization of Xipamide in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantitative results.[2]
Q2: How does using this compound as an internal standard help address matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for mitigating matrix effects.[3] Because this compound is chemically identical to Xipamide, it co-elutes chromatographically and experiences the same ionization suppression or enhancement.[3] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[3]
Q3: What are the key considerations when developing an LC-MS/MS method for Xipamide using this compound?
A3: Method development should focus on several key areas:
-
Sample Preparation: The goal is to remove as many interfering matrix components as possible while ensuring high recovery of Xipamide and this compound. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5]
-
Chromatography: Achieving good chromatographic separation is crucial. The aim is to separate Xipamide from the bulk of matrix components, especially those that cause significant ion suppression, such as phospholipids.[6]
-
Mass Spectrometry: Optimization of MS parameters, including the selection of appropriate precursor and product ions (MRM transitions) and collision energies, is vital for sensitivity and specificity.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The internal standard normalized matrix effect is then calculated to determine how well the this compound compensates for these effects.[7] The formula is as follows:
Matrix Effect (ME) % = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
IS Normalized ME % = [(Analyte Peak Area / IS Peak Area) in Matrix / (Analyte Peak Area / IS Peak Area) in Neat Solution] x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The IS Normalized ME should be close to 100% and consistent across different sources of matrix.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for Xipamide and/or this compound | 1. Column Contamination/Degradation2. Inappropriate Mobile Phase pH3. Sample Solvent Effects | 1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH. For Xipamide, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common.3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| High Variability in Analyte/IS Response Ratio | 1. Inconsistent Matrix Effects2. Inaccurate Pipetting of Internal Standard3. Sample Preparation Variability | 1. Improve the sample cleanup procedure (e.g., switch from PPT to SPE).2. Re-evaluate the internal standard addition step; ensure proper mixing.3. Automate the sample preparation process if possible to improve consistency. |
| Significant Ion Suppression | 1. Co-elution with Phospholipids or other Endogenous Components2. High Concentration of Analyte or IS | 1. Modify the chromatographic gradient to better separate the analyte from the suppression zone.2. Implement a more effective sample preparation technique like SPE to remove interfering components.3. Dilute the sample, if sensitivity allows, to reduce the concentration of interfering species.[8] |
| This compound Signal is Low or Absent | 1. Incorrect MS/MS Transition Parameters2. Degradation of the Internal Standard3. Errors in IS Spiking Solution Preparation | 1. Verify the precursor and product ions and optimize collision energy for this compound.2. Check the stability of the IS in the stock and working solutions.3. Prepare a fresh IS working solution and re-spike samples. |
| Analyte Peak Detected in Blank Samples (Carryover) | 1. Insufficient Cleaning of Injector Syringe/Loop2. Adsorption of Analyte onto Column or LC System Components | 1. Optimize the needle wash solution; use a stronger solvent or multiple wash cycles.2. Perform blank injections after high concentration samples to assess carryover.3. If carryover persists, a different column may be required. |
Experimental Protocols & Methodologies
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol provides a general methodology for extracting Xipamide from human plasma. Optimization may be required based on specific laboratory instrumentation and reagents.
-
Objective: To remove proteins, salts, and phospholipids from plasma samples to reduce matrix effects.
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Polymeric mixed-mode SPE cartridges
-
Methanol, Acetonitrile, Water (HPLC grade)
-
Ammonium Hydroxide, Formic Acid
-
Centrifuge, Evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound working solution. Vortex briefly. Add 200 µL of 2% ammonium hydroxide and vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Xipamide and this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of Xipamide and this compound. These should be optimized for the specific instrument being used.
| Parameter | Suggested Condition |
| LC Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) for Xipamide | 354.1 |
| Product Ion (m/z) for Xipamide | Based on fragmentation, a potential product ion is ~245.1 (loss of the sulfonamide group) |
| Precursor Ion (m/z) for this compound | 360.1 |
| Product Ion (m/z) for this compound | ~251.1 |
| Collision Energy | To be optimized for each transition (typically 15-35 eV) |
Note: The exact product ions should be determined by infusing a standard solution of Xipamide and its deuterated standard into the mass spectrometer and performing a product ion scan.
Visualizations
Workflow for Addressing Matrix Effects
The following diagram illustrates the logical workflow for identifying and mitigating matrix effects during method development for Xipamide analysis.
Signaling Pathway of Ion Suppression
This diagram illustrates the conceptual pathway of how matrix components can lead to ion suppression in the electrospray ionization (ESI) source.
References
- 1. forensicrti.org [forensicrti.org]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 4. bundesumweltministerium.de [bundesumweltministerium.de]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. thamesrestek.co.uk [thamesrestek.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
improving peak shape and resolution for Xipamide-d6
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Xipamide-d6, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing when analyzing this compound?
Peak tailing in this compound analysis can stem from several factors:
-
Secondary Interactions: Strong interactions can occur between the analyte and active sites on the column packing material, particularly with acidic silanol groups.[1] To mitigate this, consider operating at a lower pH to ensure the silanol groups are protonated.[1]
-
Column Overload: Injecting too much sample can lead to asymmetrical peaks.[2][3] Try reducing the sample concentration or injection volume to see if the peak shape improves.[2]
-
Poorly Packed Column: An improperly packed column can create preferential paths for the mobile phase, resulting in peak distortion.[2][4]
-
Mismatched Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve the sample in the initial mobile phase.
Q2: My this compound peak is showing fronting. What should I investigate?
Peak fronting is often a symptom of:
-
Column Overload: Similar to peak tailing, overloading the column can also manifest as fronting.[1][2] Reducing the sample load is a primary troubleshooting step.
-
Poor Sample Solubility: If this compound is not fully dissolved in the sample solvent, it can lead to an uneven band entering the column.[1] Ensure complete dissolution or try a different sample solvent.
-
Column Collapse: Operating the column outside of its recommended pH or temperature range can cause the packed bed to collapse, leading to poor peak shape.[1]
Q3: I am observing split peaks for this compound. What is the likely cause?
Split peaks for a single analyte like this compound usually indicate a problem with the sample path before or at the beginning of the column:
-
Partially Blocked Inlet Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample to travel through multiple paths.[2][3]
-
Void at the Column Inlet: A void or channel in the packing material at the head of the column can cause the sample band to split.[2] This can happen if the column bed settles over time.
-
Incompatible Sample Solvent and Mobile Phase: A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the column inlet, leading to peak splitting.[1]
Troubleshooting Guides
Improving Peak Shape for this compound
This guide provides a systematic approach to diagnosing and resolving common peak shape issues.
Troubleshooting Workflow for Poor Peak Shape
References
minimizing ion suppression for Xipamide quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges in minimizing ion suppression during the quantification of Xipamide via LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Xipamide quantification?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Xipamide, in the mass spectrometer's ion source.[1][2][3] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantitative results, poor sensitivity, and compromised assay reliability.[4][5][6] The phenomenon occurs because both Xipamide and the interfering matrix components compete for the available charge on the electrospray droplets.[1]
Q2: What are the most common sources of ion suppression in bioanalytical samples?
A: Common sources of ion suppression in biological matrices like plasma or urine include salts, proteins, lipids (especially phospholipids), and endogenous metabolites.[1] Additionally, co-administered drugs, formulation agents, and contaminants leached from lab equipment (e.g., plasticizers) can also contribute to ion suppression.[7][8] These substances can co-elute with Xipamide, leading to competition in the ionization process.[3]
Q3: How can I detect and assess the severity of ion suppression in my Xipamide assay?
A: A widely used method to detect ion suppression is the post-column infusion experiment.[7][9] In this technique, a solution of Xipamide is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[7] A dip or negative peak in the constant baseline signal for Xipamide indicates the retention time at which matrix components are eluting and causing suppression.[4][9] Another approach is to compare the response of an analyte in a neat solution versus its response when spiked into an extracted blank matrix; a lower response in the matrix indicates suppression.[1]
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression for an analyte like Xipamide?
A: Electrospray Ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3][5][10] ESI's ionization mechanism is more complex and relies on liquid-phase processes, making it more sensitive to the presence of non-volatile species and competition for charge on droplet surfaces.[2][5] If significant ion suppression is encountered with ESI, switching to APCI, if compatible with the analyte, can be a viable strategy to reduce these effects.[4][5]
Q5: Can an internal standard completely eliminate the problem of ion suppression?
A: While internal standards (IS) are crucial, they may not completely eliminate the problem. The most effective approach is to use a stable isotope-labeled (SIL) internal standard for Xipamide. A SIL-IS co-elutes with the analyte and experiences similar degrees of ion suppression, allowing for accurate normalization of the signal.[1] However, if the suppression is severe, it can reduce the signal of both the analyte and the IS below the limit of detection. Therefore, the primary goal should always be to minimize the source of suppression through optimized sample preparation and chromatography.[4]
Troubleshooting Guide
This guide provides solutions to specific issues encountered during Xipamide quantification.
| Symptom / Issue | Potential Cause(s) | Recommended Solutions & Strategies |
| Low or No Signal for Xipamide | Severe Ion Suppression: Co-eluting matrix components are significantly inhibiting Xipamide ionization. | 1. Improve Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[1][5] 2. Optimize Chromatography: Modify the LC gradient to better separate Xipamide from the suppression zones identified by a post-column infusion experiment.[4] 3. Dilute the Sample: Reducing the concentration of the injected sample can lower the amount of interfering matrix components, although this may impact sensitivity.[5][7] |
| Poor Reproducibility / High %RSD | Variable Matrix Effects: Ion suppression is inconsistent across different samples, standards, and quality controls. | 1. Use Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as the unknown samples to ensure that suppression effects are consistent.[1][7] 2. Implement a Stable Isotope-Labeled IS: This is the most effective way to compensate for sample-to-sample variations in ion suppression.[1] 3. Enhance Sample Cleanup: Inconsistent results often point to inadequate removal of matrix components. Re-evaluate and optimize the sample preparation protocol.[11] |
| Drifting Retention Time and Peak Shape Degradation | Column Contamination: Buildup of endogenous materials (e.g., phospholipids) on the analytical column from insufficiently cleaned samples. | 1. Implement a Guard Column: Use a guard column to protect the primary analytical column from strongly retained matrix components. 2. Optimize Column Washing: Include a high-organic wash step at the end of each gradient run to elute strongly bound interferences. 3. Use Phospholipid Removal Products: Consider specialized SPE or filtration plates designed specifically to remove phospholipids from plasma samples. |
| Signal Intensity Decreases Over an Analytical Batch | Progressive System Contamination: Accumulation of non-volatile matrix components in the ion source or on the analytical column over the course of the run. | 1. Check Ion Source: The ion source may require cleaning. 2. Improve Sample Preparation: This indicates that the sample extracts are not clean enough for high-throughput analysis. Focus on more effective extraction techniques like SPE.[12] 3. Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix material introduced into the system per sample.[13] |
Data on Ion Suppression Mitigation Strategies
The choice of sample preparation is one of the most effective ways to combat ion suppression. The following table summarizes the general effectiveness of common techniques in removing interfering matrix components.
| Sample Preparation Technique | General Principle | Relative Effectiveness in Reducing Ion Suppression | Typical Analyte Recovery |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[14] | Low to Moderate | High, but non-selective.[2] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | Variable, dependent on solvent choice and analyte properties.[15] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[1] | High to Very High | High and selective, with optimized sorbent and solvents.[16] |
Note: Effectiveness can vary based on the specific analyte, matrix, and optimized protocol.
Experimental Protocols
Generic Liquid-Liquid Extraction (LLE) Protocol for Xipamide in Plasma
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled Xipamide) and vortex briefly.
-
pH Adjustment (Optional): Add 50 µL of a buffer solution (e.g., phosphate buffer, pH 7.4) to adjust the sample pH and improve extraction efficiency.
-
Extraction: Add 600 µL of an appropriate, immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Injection: Vortex the reconstituted sample and inject into the LC-MS/MS system.
General LC-MS/MS Parameters for Xipamide Quantification
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.7 µm particle size).[14][17]
-
Mobile Phase A: 0.1% Formic Acid in Water.[17]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[17]
-
Flow Rate: 0.4 - 0.5 mL/min.[17]
-
Gradient: A typical gradient would start at low %B (e.g., 5-10%), ramp up to a high %B (e.g., 95%) to elute the analyte, hold for a brief wash, and then return to initial conditions for re-equilibration.
-
Column Temperature: 40-45 °C.[17]
-
-
Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) is common, typically in positive ion mode.[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized specifically for Xipamide and the chosen internal standard by infusing a standard solution into the mass spectrometer. A literature search for "Xipamide MRM" or direct compound optimization is required.
-
Source Parameters: Optimize key parameters such as capillary voltage, source temperature, and gas flows (nebulizer, desolvation) to achieve the maximum stable signal for Xipamide.
-
Visualizations
Caption: A workflow diagram for troubleshooting ion suppression in Xipamide quantification.
Caption: Key strategies for minimizing ion suppression in LC-MS/MS analysis.
Caption: A typical Liquid-Liquid Extraction (LLE) workflow for plasma samples.
References
- 1. longdom.org [longdom.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Internal Standards in Bioanalysis
Welcome to the technical support center for the use of deuterated internal standards in bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise when using deuterated internal standards in quantitative bioanalysis by LC-MS.
Issue 1: Poor reproducibility or accuracy of results.
-
Question: My calibration curves are not linear, or my quality control (QC) samples are failing. What could be the cause when using a deuterated internal standard?
-
Answer: Several factors could be contributing to poor assay performance. One of the primary advantages of a stable isotope-labeled internal standard (SIL-IS) is its ability to track the analyte through sample preparation and analysis, compensating for variability.[1] However, issues such as isotopic instability, chromatographic shifts, and impurities in the standard can lead to inaccurate results. It is crucial to systematically investigate these potential problems.
Issue 2: Analyte and internal standard peaks are not co-eluting.
-
Question: I'm observing a shift in retention time between my analyte and its deuterated internal standard. Why is this happening and how can I fix it?
-
Answer: This phenomenon is known as the "deuterium isotope effect" and is caused by the slight difference in lipophilicity when hydrogen is replaced with deuterium.[2][3] This can be more pronounced with a higher number of deuterium labels.[4][5] A significant retention time difference can lead to the analyte and internal standard experiencing different matrix effects, which compromises the reliability of the assay.[2]
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjusting the gradient, mobile phase composition, or column chemistry may help to achieve co-elution.
-
Evaluate a Different Labeled Standard: If co-elution cannot be achieved, consider using an internal standard with fewer deuterium atoms or one labeled with ¹³C or ¹⁵N, which do not typically exhibit a chromatographic shift.[6][7]
-
-
Issue 3: Suspected isotopic exchange (H/D exchange).
-
Question: I suspect my deuterated internal standard is losing its label. How can I confirm this and what can I do about it?
-
Answer: Deuterium atoms, especially those on heteroatoms (like -OH, -NH) or in chemically active positions, can exchange with protons from the solvent or biological matrix.[8] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.
-
Troubleshooting Steps:
-
Stability Assessment: Incubate the deuterated internal standard in the biological matrix and in the final extraction solvent for varying periods and at different temperatures to assess its stability. Analyze the samples for any increase in the unlabeled analyte.
-
Choose a Stably Labeled Position: When synthesizing or purchasing a deuterated standard, ensure the deuterium atoms are placed on stable positions, such as aromatic or aliphatic carbons, that are not prone to exchange.[9]
-
Consider ¹³C or ¹⁵N Labels: These isotopes are not susceptible to exchange and are a more robust alternative if H/D exchange is a persistent issue.[10]
-
-
Issue 4: Interference at the analyte's mass transition.
-
Question: I am seeing a signal for my analyte in blank samples that are only spiked with the deuterated internal standard. What is the source of this interference?
-
Answer: This interference is likely due to the presence of a small amount of unlabeled analyte as an impurity in the deuterated internal standard.[11] This can significantly impact the accuracy of the assay, especially at the lower limit of quantitation (LLOQ).
-
Troubleshooting Steps:
-
Purity Check: Analyze a high concentration of the deuterated internal standard solution and check for the presence of the analyte's signal.
-
Contribution Assessment: The contribution of the unlabeled analyte from the internal standard should be less than 20% of the LLOQ response.[11][12]
-
Use a Higher Purity Standard: If the interference is significant, a new batch of the deuterated standard with higher isotopic purity may be required.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: Why are deuterated internal standards preferred in LC-MS bioanalysis?
-
A1: Deuterated internal standards are considered the "gold standard" because they have nearly identical physicochemical properties to the analyte.[13][14] This allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, a phenomenon known as matrix effects.[1][2][15] Their use can significantly improve the accuracy, precision, and robustness of a bioanalytical method.[9]
-
-
Q2: What are the main challenges associated with using deuterated internal standards?
-
A2: The primary challenges include:
-
Isotopic Exchange (H/D Exchange): Loss of the deuterium label.
-
Chromatographic Shift (Isotope Effect): Different retention times between the analyte and internal standard.[2][6][16]
-
Differential Matrix Effects: Analyte and internal standard experiencing different levels of ion suppression or enhancement.[2][17]
-
Impurities: Presence of unlabeled analyte in the deuterated standard.[11]
-
-
Technical Questions
-
Q3: How many deuterium atoms are ideal for an internal standard?
-
Q4: Can a deuterated internal standard always correct for matrix effects?
-
Q5: What should I do if a suitable deuterated internal standard is not commercially available?
-
A5: In such cases, custom synthesis of a deuterated standard is an option.[9] Alternatively, a structural analog can be used as an internal standard, but it may not track the analyte as effectively as a stable isotope-labeled one.[14][17] If a structural analog is used, thorough validation is critical to ensure it provides adequate correction.
-
Data Summary
Table 1: Key Parameters for Deuterated Internal Standard Selection and Use
| Parameter | Recommended Value/Consideration | Rationale |
| Mass Difference | ≥ 3-5 Da | To prevent isotopic crosstalk between the analyte and internal standard.[3][9][12] |
| Label Position | Stable C-H bonds (aliphatic/aromatic) | To prevent H/D exchange. Avoid labeling on heteroatoms (-OH, -NH).[10][9] |
| Isotopic Purity | High purity is essential | To minimize interference from unlabeled analyte present as an impurity.[11] |
| Chromatographic Shift | Co-elution with analyte is ideal | To ensure both experience the same matrix effects.[2][17] |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Potential Cause | Recommended Action |
| Poor Accuracy/Precision | Isotopic instability, chromatographic shift, impurities | Systematically investigate each potential cause. |
| Retention Time Shift | Deuterium isotope effect | Optimize chromatography; consider a standard with fewer deuteriums or ¹³C/¹⁵N labels.[6][7] |
| Suspected H/D Exchange | Unstable label position | Perform stability studies; use a standard with a more stable label position.[10] |
| Interference in Blanks | Unlabeled analyte impurity in the standard | Check purity; ensure interference is <20% of LLOQ; obtain a higher purity standard.[11][12] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Exchange
-
Objective: To determine the stability of the deuterium label in the biological matrix and analytical solutions.
-
Materials: Deuterated internal standard, blank biological matrix (e.g., plasma, urine), reconstitution solvent.
-
Procedure:
-
Prepare two sets of samples:
-
Set A (Matrix Stability): Spike the deuterated internal standard into the blank biological matrix at a known concentration.
-
Set B (Solvent Stability): Spike the deuterated internal standard into the reconstitution solvent.
-
-
Incubate both sets of samples at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, process the matrix samples using the established extraction procedure.
-
Analyze all samples by LC-MS/MS, monitoring for both the deuterated internal standard and the unlabeled analyte.
-
-
Data Analysis:
-
Calculate the ratio of the unlabeled analyte to the deuterated internal standard at each time point.
-
A significant increase in this ratio over time indicates isotopic exchange. For example, a 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.[2]
-
Protocol 2: Evaluation of Chromatographic Co-elution
-
Objective: To verify that the analyte and its deuterated internal standard have the same retention time.
-
Materials: Analyte standard, deuterated internal standard, mobile phases, LC column.
-
Procedure:
-
Prepare a solution containing both the analyte and the deuterated internal standard.
-
Inject the solution onto the LC-MS/MS system.
-
Acquire data, monitoring the specific mass transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Overlay the chromatograms for the analyte and the internal standard.
-
Determine the retention time for each peak. A difference of more than a few seconds may be problematic, depending on the peak width.[7]
-
If a significant shift is observed, chromatographic optimization is necessary.
-
Visualizations
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Troubleshooting logic for deuterated internal standard issues.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. chromforum.org [chromforum.org]
- 7. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 16. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. myadlm.org [myadlm.org]
Technical Support Center: Ensuring the Stability of Xipamide-d6 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of Xipamide-d6 in biological samples.
| Observed Problem | Potential Cause | Recommended Solution |
| Low analyte response or inconsistent results | Analyte degradation due to improper storage temperature. | Ensure samples are consistently stored at or below -70°C for long-term storage. For short-term storage (up to 24 hours), keep samples at 2-8°C. |
| Degradation due to light exposure. Xipamide is known to be photosensitive. | Collect and process samples under amber or UV-protected light. Store samples in amber-colored tubes or wrap tubes in aluminum foil. | |
| Multiple freeze-thaw cycles leading to degradation. | Aliquot samples into smaller volumes after collection to avoid repeated freezing and thawing of the entire sample. | |
| Enzymatic degradation in the biological matrix. | Process samples as quickly as possible after collection. If delays are unavoidable, consider adding an enzyme inhibitor, though validation is required. | |
| Chromatographic peak tailing or splitting | Poor solubility of this compound in the mobile phase. | Optimize the mobile phase composition. Xipamide is soluble in methanol and DMSO. Ensure the final sample solvent is compatible with the mobile phase. |
| Interaction with active sites on the analytical column. | Use a high-quality, well-maintained column. Consider using a column with end-capping to minimize silanol interactions. | |
| High variability between replicate injections | Post-preparative (autosampler) instability. | Ensure the autosampler temperature is controlled, preferably refrigerated (e.g., 4°C), to minimize degradation of processed samples waiting for injection. |
| Inconsistent extraction recovery. | Optimize and validate the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent and high recovery. | |
| Discrepancy between this compound and internal standard response | Isotopic exchange (loss of deuterium). This is a known potential issue with deuterated internal standards. | Use a stable-isotope labeled internal standard with the label in a position that is not susceptible to exchange. If deuterium loss is suspected, consider using a ¹³C or ¹⁵N labeled internal standard. |
| Differential stability of the analyte and internal standard. | Ensure that the stability of the internal standard is thoroughly evaluated under the same conditions as the analyte. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in biological matrices?
A1: The main factors affecting the stability of this compound include temperature, light exposure, pH, and enzymatic activity within the biological matrix.[1] Xipamide, the non-deuterated form, has been shown to degrade under thermal, photolytic, hydrolytic, and oxidative stress.[1] Specifically, exposure to sunlight can cause degradation, so it is crucial to protect samples from light.
Q2: What are the recommended storage conditions for plasma and urine samples containing this compound?
A2: For long-term stability, it is recommended to store biological samples at ultra-low temperatures, such as -70°C or -80°C. For short-term storage (e.g., during sample processing), samples should be kept on ice or in a refrigerator at 2-8°C. It is also critical to minimize the number of freeze-thaw cycles the samples undergo.
Q3: How many freeze-thaw cycles can my samples containing this compound withstand?
Q4: My processed samples will be in the autosampler for an extended period. Is this compound stable under these conditions?
A4: Post-preparative stability (stability in the autosampler) is crucial for reliable results, especially with long analytical runs. It is recommended to maintain the autosampler at a refrigerated temperature (e.g., 4°C) to minimize potential degradation of the extracted analyte in the final solution. The stability of this compound in the autosampler should be evaluated as part of the bioanalytical method validation.
Q5: I am using this compound as an internal standard. Are there any specific stability concerns I should be aware of?
A5: Yes, while stable isotope-labeled internal standards are generally preferred, deuterated standards like this compound can have limitations. These may include chromatographic separation from the analyte (isotope effect) and, in some cases, back-exchange of deuterium atoms, which would compromise the accuracy of quantification.[2][3] It is important to verify the isotopic purity and stability of your this compound standard under your specific analytical conditions. A stable isotope-labeled internal standard should ideally have identical chemical properties to the analyte, but this can sometimes mask issues with analyte stability or recovery.[2]
Data Presentation: Stability of Xipamide in Human Plasma
The following tables summarize the stability of Xipamide in human plasma under various conditions, as determined during a bioanalytical method validation study. These results can be considered indicative of the stability of this compound.
Table 1: Freeze-Thaw Stability of Xipamide in Human Plasma
| Analyte | Concentration (µg/mL) | Number of Freeze-Thaw Cycles | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
| Xipamide | 0.50 | 3 | 0.48 | 96.0 | 3.1 |
| Xipamide | 5.00 | 3 | 4.92 | 98.4 | 2.5 |
Table 2: Short-Term (Bench-Top) Stability of Xipamide in Human Plasma at Room Temperature
| Analyte | Concentration (µg/mL) | Storage Duration (hours) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
| Xipamide | 0.50 | 6 | 0.49 | 98.0 | 2.8 |
| Xipamide | 5.00 | 6 | 4.95 | 99.0 | 2.1 |
Table 3: Long-Term Stability of Xipamide in Human Plasma at -20°C
| Analyte | Concentration (µg/mL) | Storage Duration (days) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
| Xipamide | 0.50 | 30 | 0.47 | 94.0 | 4.2 |
| Xipamide | 5.00 | 30 | 4.88 | 97.6 | 3.3 |
Table 4: Post-Preparative (Autosampler) Stability of Xipamide in Prepared Sample at 4°C
| Analyte | Concentration (µg/mL) | Storage Duration (hours) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
| Xipamide | 0.50 | 24 | 0.49 | 98.0 | 2.5 |
| Xipamide | 5.00 | 24 | 4.96 | 99.2 | 1.9 |
Experimental Protocols
Protocol 1: Sample Collection and Handling
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C within one hour of collection.
-
Urine Collection: Collect urine samples in sterile containers.
-
Light Protection: From the point of collection, all samples should be protected from direct light by using amber tubes or by wrapping the tubes in foil.
-
Aliquoting: Immediately after processing, aliquot the plasma or urine into pre-labeled cryovials for storage. This is crucial to avoid multiple freeze-thaw cycles.
-
Storage: For long-term storage, freeze the aliquots at -70°C or below. For short-term storage (up to 24 hours), store at 2-8°C.
Protocol 2: Stability Testing
The stability of this compound in a given biological matrix should be determined by analyzing quality control (QC) samples at low and high concentrations after exposure to different conditions. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Freeze-Thaw Stability:
-
Prepare replicate QC samples at low and high concentrations.
-
Analyze one set of QC samples immediately (baseline).
-
Freeze the remaining QC samples at -20°C or -70°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle two more times for a total of three cycles.
-
Analyze the QC samples after the third cycle and compare the results to the baseline.
-
-
Short-Term (Bench-Top) Stability:
-
Prepare replicate QC samples at low and high concentrations.
-
Keep the samples at room temperature for a specified period (e.g., 4, 6, or 24 hours), reflecting the expected sample handling time.
-
Analyze the QC samples and compare the results to freshly prepared calibration standards.
-
-
Long-Term Stability:
-
Prepare replicate QC samples at low and high concentrations.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
Analyze the QC samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the results to freshly prepared calibration standards.
-
-
Post-Preparative (Autosampler) Stability:
-
Extract a set of QC samples at low and high concentrations.
-
Place the processed samples in the autosampler under the same conditions as the study samples (e.g., 4°C).
-
Analyze the samples at different time points (e.g., 0, 12, 24, 48 hours) and compare the results.
-
Visualizations
Caption: Experimental workflow for handling biological samples for this compound analysis.
Caption: Logical workflow for assessing the stability of this compound.
References
method refinement for accurate Xipamide quantification
This technical support center provides troubleshooting guidance and frequently asked questions for the accurate quantification of Xipamide in pharmaceutical formulations and biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Xipamide using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for my Xipamide peak?
Answer:
Poor peak shape in HPLC can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too high a concentration of Xipamide can lead to peak fronting. Try diluting your sample and re-injecting.
-
Secondary Interactions: Xipamide has a sulfonamide group that can interact with residual silanols on the silica-based C18 column, causing peak tailing.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For Xipamide analysis, a slightly acidic pH (e.g., pH 2.6-4.3) is often used to suppress the ionization of silanol groups.[1]
-
Use of an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.
-
-
Contamination: A contaminated guard column or analytical column can lead to distorted peaks. Try flushing the column with a strong solvent or replacing the guard column.
Question: My Xipamide peak retention time is shifting. What could be the cause?
Answer:
Retention time shifts can indicate instability in the chromatographic system. Consider the following:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate measurement and thorough mixing of the mobile phase components (e.g., Acetonitrile:Water or Methanol:Buffer).[2][3]
-
Column Temperature: Fluctuations in ambient temperature can affect retention time. The use of a column oven is recommended for stable and reproducible results.[3]
-
Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time shifts. Degas the mobile phase and prime the pump. If the problem persists, service the pump.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injecting your samples.
Question: I am experiencing low sensitivity for Xipamide detection. How can I improve it?
Answer:
Low sensitivity can be addressed by optimizing both the sample preparation and HPLC method parameters:
-
Detector Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for Xipamide. This is typically around 220-245 nm.[1][2]
-
Sample Preparation: For biological samples like plasma or urine, an efficient extraction method is crucial to remove interfering substances and concentrate the analyte. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.[4][5]
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion and column overload.
-
Mobile Phase: The choice of organic modifier and its proportion in the mobile phase can influence peak height. Method optimization may be required.
UV-Visible Spectrophotometry
Question: I am observing high background absorbance in my spectrophotometric analysis of Xipamide. What is the reason?
Answer:
High background absorbance can be due to several factors:
-
Interference from Excipients: Pharmaceutical formulations contain excipients that may absorb at the same wavelength as the Xipamide complex. A proper blank solution containing all excipients except Xipamide should be used for background correction.
-
Solvent Impurity: The solvent used to dissolve the sample and for dilutions (e.g., methanol) should be of high purity (spectroscopic grade) to minimize background absorbance.[6]
-
Complex Instability: The colored complex formed between Xipamide and the metal ion (e.g., Fe(III)) may not be stable over time. Ensure that the absorbance is measured within the recommended time frame after complex formation.[6]
Question: The color of the Xipamide complex is not developing or is very faint. What should I do?
Answer:
Insufficient color development in a spectrophotometric assay based on complexation can be due to:
-
Incorrect pH: The formation of metal-Xipamide complexes is often pH-dependent. Ensure the pH of the reaction mixture is optimized as specified in the protocol.[6]
-
Reagent Concentration: The concentration of the metal ion solution is critical. An excess of the metal ion is typically required to ensure complete complexation with Xipamide.[7]
-
Reaction Time: The complexation reaction may require a specific amount of time to complete. Follow the recommended incubation time before measuring the absorbance.
Frequently Asked Questions (FAQs)
What are the common analytical methods for Xipamide quantification?
The most common methods for Xipamide quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.[2][6] LC-MS/MS methods are also used, particularly for biological samples, due to their high sensitivity and selectivity.[8]
What is a typical mobile phase for the HPLC analysis of Xipamide?
A common mobile phase for reversed-phase HPLC analysis of Xipamide is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate buffer) at a slightly acidic pH.[1][2][3][4][9] For example, a mixture of Acetonitrile:Water (50:50 v/v) or Methanol:0.025M KH2PO4 (70:30, v/v) adjusted to pH 3.49 have been reported.[2][9]
How can I prepare a sample of Xipamide from a pharmaceutical tablet for analysis?
For tablet analysis, a common procedure involves:
-
Weighing and finely powdering a specific number of tablets.
-
Dissolving an accurately weighed portion of the powder in a suitable solvent, such as methanol.
-
Using sonication to ensure complete dissolution.
-
Filtering the solution to remove any insoluble excipients.
-
Diluting the filtered solution to a suitable concentration with the mobile phase before injection into the HPLC system.[1][3]
What is the principle behind the spectrophotometric quantification of Xipamide?
One spectrophotometric method is based on the reaction of Xipamide with certain metal ions, such as Iron (III), to form a stable, colored complex.[6][7] The absorbance of this colored complex is then measured at a specific wavelength, and the concentration of Xipamide is determined from a calibration curve.[6]
Quantitative Data Summary
The following tables summarize the quantitative parameters of different analytical methods for Xipamide determination.
Table 1: HPLC Methods for Xipamide Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 (4.6x150mm, 5µ)[2] | Thermo Scientific® BDS Hypersil C8 (2.50x4.60 mm, 5µm)[9] | RP stainless-steel C-18 (150 mm × 4.6 mm ID, 5 μm)[1] |
| Mobile Phase | Acetonitrile:Water (50:50 v/v)[2] | Methanol: 0.025M KH2PO4 (70:30, v/v), pH 3.49[9] | 0.023 M orthophosphoric acid (pH 2.6):Acetonitrile (60:40)[1] |
| Flow Rate | 1.0 ml/min[2] | 1.0 ml/min[9] | 1.5 ml/min[1] |
| Detection | 245 nm[2] | 235 nm[9] | 220 nm[1] |
| Linearity Range | 10-50 µg/ml[2] | 0.62-25 µg/ml[9] | 1-100 µg/ml[1] |
| LOD | 2.7 µg/ml[2] | 0.25 µg/ml[9] | 0.088 µg/ml[1] |
| LOQ | Not Reported | Not Reported | 0.267 µg/ml[1] |
| Retention Time | 2.4 min[2] | 3.38 min[9] | 4.561 min[1] |
Table 2: Spectrophotometric Method for Xipamide Quantification
| Parameter | Value |
| Principle | Complexation with Fe(III), Cu(II), La(III), UO2(II), Th(IV), and ZrO(II) ions[6] |
| Wavelength (λmax) | 500 nm (Fe(III)), 390 nm (Cu(II)), 335 nm (La(III)), 445 nm (UO2(II)), 325 nm (Th(IV)), 333 nm (ZrO(II))[6] |
| Linearity Range | 54.64 - 1995.75 µg/ml[6] |
| Molar Absorptivity | 0.43 x 10³ - 7.20 x 10³ l mol⁻¹ cm⁻¹[6] |
Experimental Protocols
HPLC Method for Xipamide in Pharmaceutical Dosage Form
This protocol is based on a reported method for the determination of Xipamide in tablets.[2]
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of Xipamide reference standard and transfer it to a 100 ml volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/ml.
-
Prepare a series of working standard solutions in the range of 10-50 µg/ml by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Xipamide and transfer it to a 100 ml volumetric flask.
-
Add about 70 ml of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.
-
-
Chromatographic Conditions:
-
Column: Symmetry C18 (4.6x150mm, 5µ)
-
Mobile Phase: Acetonitrile:Water (50:50 v/v)
-
Flow Rate: 1.0 ml/min
-
Injection Volume: 20 µl
-
Detection: UV at 245 nm
-
Temperature: Ambient
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of Xipamide from the calibration curve.
-
Spectrophotometric Method for Xipamide Determination
This protocol is based on the complexation of Xipamide with Fe(III).[6]
-
Reagent Preparation:
-
Xipamide Stock Solution (1 x 10⁻³ M): Dissolve an accurately weighed amount of Xipamide in methanol.
-
Fe(III) Stock Solution (1 x 10⁻³ M): Dissolve an appropriate amount of ferric chloride in distilled water.
-
-
Procedure:
-
In a series of 10 ml volumetric flasks, add increasing volumes of the Xipamide stock solution.
-
Add a constant excess volume of the Fe(III) stock solution to each flask.
-
Adjust the pH to the optimal value for complex formation (as determined by the specific method).
-
Dilute to the mark with the appropriate solvent (e.g., methanol).
-
Allow the reaction to proceed for the recommended time.
-
Measure the absorbance of the resulting colored solution at 500 nm against a reagent blank.
-
-
Calibration:
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of Xipamide.
-
Determine the concentration of Xipamide in the unknown sample by measuring its absorbance and interpolating from the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. akjournals.com [akjournals.com]
- 4. DETERMINATION OF THE NON-THIAZIDE DIURETIC XIPAMIDE IN PHARMACEUTICALS AND URINE BY HPLC WITH AMPEROMETRIC DETECTION | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 8. agilent.com [agilent.com]
- 9. chemisgroup.us [chemisgroup.us]
dealing with co-eluting interferences in Xipamide analysis
Welcome to the technical support center for Xipamide analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analytical determination of Xipamide, with a focus on co-eluting interferences.
Troubleshooting Guide: Resolving Co-eluting Peaks in Xipamide HPLC Analysis
Co-elution of Xipamide with impurities, degradation products, or matrix components can lead to inaccurate quantification. This guide provides a systematic approach to troubleshoot and resolve these interferences.
1. Peak Tailing or Fronting Observed for the Xipamide Peak
-
Question: My Xipamide peak is showing significant tailing or fronting. What could be the cause and how can I fix it?
-
Answer: Peak asymmetry is often an indicator of a potential co-eluting interference or undesirable secondary interactions on the column.
-
Initial Checks:
-
Column Health: Ensure the column is not old or contaminated. Flush with a strong solvent or replace if necessary.
-
Sample Overload: Inject a lower concentration of your sample to see if the peak shape improves.
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Xipamide is an ionizable compound. The pH of the mobile phase can significantly impact its retention and peak shape.[1][2] For acidic compounds like Xipamide, using a mobile phase pH about 2 pH units below its pKa will ensure it is in its non-ionized form, which generally results in better retention and peak shape on a reversed-phase column.
-
Modify Mobile Phase Composition:
-
Organic Modifier: If using acetonitrile, try switching to methanol or a different ratio of the two. This can alter the selectivity of the separation.
-
Buffer Concentration: Ensure adequate buffer capacity (typically 10-50 mM) to maintain a stable pH.[3]
-
-
Change Column Chemistry: If mobile phase adjustments are insufficient, consider a column with a different stationary phase (e.g., phenyl, cyano) to introduce different separation mechanisms.[4]
-
-
2. An Unresolved Shoulder or Split Peak Appears on the Xipamide Peak
-
Question: I am observing a shoulder on my Xipamide peak, or the peak appears to be split into two. How do I identify the interfering compound and separate it?
-
Answer: A shoulder or split peak is a strong indication of a co-eluting compound. The goal is to identify the interferent and modify the chromatographic conditions to achieve baseline separation.
-
Identification of the Interferent:
-
Forced Degradation Studies: The most common co-eluting species are degradation products.[5] Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate these products. This will help in confirming if the shoulder corresponds to a known degradant.
-
Impurity Standards: If available, inject solutions of known Xipamide impurities to check for retention time matches with the interfering peak.
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD), perform a peak purity analysis. A non-homogenous peak suggests the presence of a co-eluting compound.[6]
-
-
Workflow for Resolving Co-elution:
Troubleshooting workflow for co-eluting peaks. -
Detailed Experimental Protocols:
-
Protocol 1: Mobile Phase pH Adjustment
-
Prepare a series of mobile phases with the same organic modifier concentration but with different pH values (e.g., pH 2.5, 3.0, 3.5).
-
Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[3]
-
Inject your sample with each mobile phase and observe the change in retention time and resolution between Xipamide and the interferent. Increasing the pH may decrease the retention time of acidic compounds.[7]
-
-
Protocol 2: Gradient Optimization
-
If using an isocratic method, switch to a gradient. For an existing gradient, try making it shallower (i.e., a slower increase in the organic solvent concentration over time).[8]
-
A good starting point is a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to elute all components.
-
Based on the initial chromatogram, create a more focused, shallower gradient around the elution time of Xipamide and its interferent to improve resolution.
-
-
-
3. Poor Reproducibility of Retention Times
-
Question: The retention time of my Xipamide peak is shifting between injections. What could be the problem?
-
Answer: Retention time instability can be caused by several factors, often related to the mobile phase or the HPLC system itself.
-
Common Causes and Solutions:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. If the mobile phase is a mixture of aqueous and organic solvents, ensure it is well-mixed and degassed.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly.
-
Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Xipamide that I should be aware of?
Forced degradation studies have shown that Xipamide can degrade under various stress conditions. While specific structures are not always fully elucidated in all literature, a stability-indicating HPLC method was able to separate Xipamide from its degradation products formed under hydrolytic (acid and base), oxidative, photolytic, and thermal stress.[5] It is crucial to develop a stability-indicating method to ensure these potential degradants do not interfere with the quantification of the active pharmaceutical ingredient (API).
Q2: I am analyzing Xipamide in a biological matrix (e.g., plasma, urine) and suspect matrix effects. How can I mitigate this?
Matrix effects, such as ion suppression or enhancement in LC-MS analysis, are a form of co-eluting interference from endogenous components of the biological sample.[9]
-
Effective Sample Preparation: The key to minimizing matrix effects is a robust sample preparation method.
-
Protein Precipitation (PPT): A simple but less clean method. It may not remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. Optimizing the pH of the aqueous phase can improve extraction efficiency for ionizable compounds like Xipamide.[10]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be highly selective. Different sorbents can be screened to find the one that best retains Xipamide while washing away matrix components.
-
-
Chromatographic Separation: If sample preparation is insufficient, further optimization of the HPLC method to separate Xipamide from the matrix interferences is necessary.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): For LC-MS/MS analysis, a SIL-IS is the most effective way to compensate for matrix effects, as it will experience the same ionization suppression or enhancement as the analyte.[10]
Q3: Can I use a UV detector for Xipamide analysis? What wavelength should I use?
Yes, a UV detector is commonly used for Xipamide analysis. The optimal detection wavelength can vary slightly depending on the mobile phase composition, but reported methods have successfully used wavelengths in the range of 220 nm to 245 nm.[5][11][12] A photodiode array (DAD) detector is highly recommended as it can provide spectral information to help identify peak purity.
Quantitative Data Summary
The following table summarizes chromatographic conditions from a validated stability-indicating HPLC method for Xipamide, which successfully separated the parent drug from its degradation products.[5]
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.023 M Orthophosphoric Acid (pH 2.6) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time of Xipamide | 4.561 ± 0.024 min |
| Degradation Product Retention Times | Well-separated from the Xipamide peak |
Methodology for Forced Degradation Study
To assess the stability-indicating nature of an analytical method, forced degradation studies are essential.[13] Here is a general protocol:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for a specified period (e.g., 2-8 hours).
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before injecting them into the HPLC system. The goal is to achieve 5-20% degradation of the API.
Logical Relationships in Method Development
The diagram below illustrates the relationship between chromatographic parameters and the desired outcomes in method development for resolving co-eluting peaks.
References
- 1. agilent.com [agilent.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scribd.com [scribd.com]
- 12. Quality by design approach for development and validation of a RP-HPLC method for simultaneous estimation of xipamide and valsartan in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DETERMINATION OF THE NON-THIAZIDE DIURETIC XIPAMIDE IN PHARMACEUTICALS AND URINE BY HPLC WITH AMPEROMETRIC DETECTION | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Internal Standard Performance: Xipamide-d6 vs. Non-Deuterated Analogs in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is critical to ensure the accuracy and precision of analytical data. This guide provides an objective comparison between the use of a deuterated internal standard, specifically Xipamide-d6, and a non-deuterated (structural analog) internal standard in the bioanalysis of the diuretic drug Xipamide.
The ideal internal standard should mimic the analyte of interest through all stages of sample preparation and analysis, including extraction, chromatography, and ionization, thereby compensating for any variability.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they are chemically and physically almost identical to the analyte.[2] However, non-deuterated structural analogs are also widely used due to practical considerations like cost and availability.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the unlabeled analyte.[3] This co-elution is crucial for accurately compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine).[3] A non-deuterated IS, having a different chemical structure, will have a different retention time and may not experience the same degree of matrix effect as the analyte, potentially leading to biased results.[2]
Conversely, a significant challenge with deuterated standards is the potential for chromatographic separation from the analyte, known as the "isotope effect".[4] This can occur due to the slight difference in physicochemical properties imparted by the heavier deuterium atoms. If the deuterated IS and the analyte do not perfectly co-elute, the correction for matrix effects can be incomplete.[4] Furthermore, the cost and commercial availability of specific deuterated standards can be prohibitive.[2]
Non-deuterated internal standards are typically more accessible and cost-effective. However, their different chemical structures can lead to variations in extraction recovery, chromatographic behavior, and ionization efficiency compared to the analyte.[2] This can result in less reliable data, especially in complex biological matrices where significant matrix effects are observed.[3]
Table 1: Theoretical Performance Comparison of Internal Standards for Xipamide Analysis
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analog) | Rationale |
| Matrix Effect Compensation | Excellent (with co-elution) | Moderate to Poor | This compound co-elutes with Xipamide, experiencing the same ion suppression/enhancement. A non-deuterated IS elutes at a different time and is subject to a different matrix environment.[3] |
| Correction for Extraction Variability | Excellent | Good to Moderate | Due to nearly identical physicochemical properties, this compound closely tracks Xipamide during sample preparation. A structural analog may have different extraction recovery.[1] |
| Precision (Repeatability) | Typically High (%RSD <15%) | Variable | Better compensation for analytical variability generally leads to higher precision.[5] |
| Accuracy (Bias) | Typically High (within ±15%) | Can be compromised | Inaccurate correction for matrix effects or extraction losses can introduce a systematic bias in the results.[5] |
| Risk of Isotope Effect | Present | Absent | Deuteration can alter retention time, potentially leading to chromatographic separation from the analyte.[4] |
| Cost and Availability | High and Limited | Low and Widely Available | Synthesis of deuterated standards is a more complex and expensive process.[2] |
Experimental Protocols
Below are representative experimental protocols for the quantification of Xipamide in human plasma using LC-MS/MS with either this compound or a non-deuterated internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or a non-deuterated IS in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Method Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Xipamide: [To be determined based on experimental tuning]
-
This compound: [To be determined based on experimental tuning, typically +6 Da from Xipamide]
-
Non-Deuterated IS: [To be determined based on the specific analog used]
-
Data Presentation
The following tables summarize hypothetical but expected experimental data from a method validation study comparing the two types of internal standards, based on FDA bioanalytical method validation guidelines.[6]
Table 2: Accuracy and Precision Data for Xipamide Quantification
| Analyte Concentration (ng/mL) | Internal Standard Type | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC (15 ng/mL) | This compound | 15.3 | 102.0 | 4.5 |
| Non-Deuterated IS | 16.8 | 112.0 | 9.8 | |
| Mid QC (150 ng/mL) | This compound | 148.5 | 99.0 | 3.2 |
| Non-Deuterated IS | 160.5 | 107.0 | 8.5 | |
| High QC (1500 ng/mL) | This compound | 1515 | 101.0 | 2.8 |
| Non-Deuterated IS | 1425 | 95.0 | 7.9 |
Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and for precision, the %RSD should not exceed 15% (20% at LLOQ).[5]
Table 3: Matrix Effect Evaluation
| Internal Standard Type | Matrix Factor (MF) | IS-Normalized MF | %RSD of IS-Normalized MF |
| This compound | 0.85 | 0.99 | 5.2 |
| Non-Deuterated IS | 0.88 | 1.15 | 18.5 |
A consistent IS-normalized matrix factor close to 1.0 with a low %RSD (<15%) indicates effective compensation for matrix effects.
Visualizing the Impact of Co-elution
The following diagram illustrates the importance of co-elution for the effective compensation of matrix effects. When the analyte and internal standard elute at the same time, they are subjected to the same degree of ion suppression, allowing the ratio of their peak areas to remain constant. If they elute at different times, the varying matrix effects can alter this ratio, leading to inaccurate quantification.
Caption: Comparison of matrix effect compensation with co-eluting vs. non-co-eluting internal standards.
Conclusion
The selection of an internal standard is a critical decision in quantitative bioanalysis that directly impacts data quality. For the analysis of Xipamide, a deuterated internal standard such as this compound is theoretically superior and likely to provide higher accuracy and precision, primarily due to its ability to co-elute with the analyte and effectively compensate for matrix effects. However, potential issues such as chromatographic shifts due to isotope effects must be carefully evaluated during method development.
A non-deuterated internal standard offers a more cost-effective and readily available alternative. While it can provide acceptable performance in some cases, it carries a higher risk of inaccurate quantification due to potential differences in extraction recovery, chromatographic retention, and susceptibility to matrix effects. Ultimately, the choice of internal standard should be based on a thorough method validation that demonstrates its suitability for the intended application, in accordance with regulatory guidelines.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
A Comparative Guide to Deuterated Standards in Drug Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of drug metabolite analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results, particularly when using liquid chromatography-mass spectrometry (LC-MS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides an objective comparison of deuterated (²H) standards with other alternatives, primarily ¹³C-labeled standards, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their bioanalytical assays.
The Great Debate: Deuterated vs. Other Isotope Standards
Deuterated internal standards are widely used due to their relatively lower cost and synthetic accessibility.[1][2] However, their use is not without potential drawbacks that can impact assay accuracy and reliability. The primary concern is the "deuterium isotope effect," a phenomenon stemming from the mass difference between hydrogen and deuterium, which can alter the physicochemical properties of the molecule.[1] This can lead to several analytical challenges.
In contrast, heavy atom-labeled standards, such as those incorporating ¹³C, ¹⁵N, or ¹⁸O, are often considered superior alternatives.[3] Due to the smaller relative mass difference, these standards tend to have physicochemical properties that are nearly identical to the unlabeled analyte, minimizing the isotope effects observed with deuterium.[1]
Key Performance Differences: A Data-Driven Comparison
The following tables summarize quantitative data from published studies, highlighting the key performance differences between deuterated and ¹³C-labeled internal standards.
Table 1: Chromatographic Retention Time Shift
One of the most significant consequences of the deuterium isotope effect is a potential shift in chromatographic retention time relative to the unlabeled analyte. This can be particularly problematic in high-resolution chromatography systems where even slight shifts can lead to incomplete co-elution, potentially exposing the analyte and the internal standard to different matrix effects.[4]
| Analyte | Internal Standard | Isotope Label | Retention Time (min) | Retention Time Shift (Analyte vs. IS) | Reference |
| Amphetamine | Amphetamine-d3 | ²H₃ | 3.45 | -0.02 min | [3] |
| Amphetamine | Amphetamine-d5 | ²H₅ | 3.44 | -0.03 min | [3] |
| Amphetamine | Amphetamine-d8 | ²H₈ | 3.42 | -0.05 min | [3] |
| Amphetamine | Amphetamine-¹³C₆ | ¹³C₆ | 3.47 | 0.00 min | [3] |
As demonstrated in the study on amphetamines, the retention time shift of deuterated standards increases with the number of deuterium atoms, while the ¹³C-labeled standard co-elutes perfectly with the analyte.[3]
Table 2: Isotopic Stability and Back-Exchange
The stability of the isotopic label is crucial for an internal standard. Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can sometimes be susceptible to back-exchange with hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the concentration of the deuterated standard and the formation of partially labeled or unlabeled analyte, compromising the accuracy of quantification.
| Compound | Internal Standard | Solvent/Matrix | Incubation Time | Unlabeled Compound Formed | Reference |
| Rofecoxib | ¹³CD₃-Rofecoxib | Acetonitrile | Not Specified | 17.33% | [5] |
| Rofecoxib | ¹³CD₃-Rofecoxib | Human Plasma | 6 hours | 28% increase in ¹³CH₃-Rofecoxib | [5] |
| Rofecoxib | ¹³C₇-Rofecoxib | Plasma and other solvents | Not Specified | No isotopic exchange observed | [6] |
The case of rofecoxib highlights the potential instability of deuterated standards, where significant back-exchange was observed. The ¹³C-labeled version, however, proved to be isotopically stable.[5][6]
Table 3: Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a major challenge in bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte, thus providing accurate correction. However, due to chromatographic separation, deuterated standards may elute in a region with different matrix effects than the analyte.
| Analyte | Internal Standard | Matrix | Observation | Reference |
| Carvedilol | Deuterated Carvedilol | Human Plasma | Differential ion suppression observed between analyte and IS due to a slight retention time difference. | |
| Plasma Free Metanephrines | Deuterated Metanephrines | Human Plasma | Deuterated internal standards did not always correct for ion suppression. | [7] |
These case studies demonstrate that the assumption of identical matrix effects for deuterated standards and analytes may not always hold true, potentially leading to inaccurate results.[7]
Experimental Protocols
To provide practical context, here are detailed methodologies for key experiments in drug metabolite analysis using internal standards.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction of drug metabolites from a biological matrix like plasma or urine.
-
Sample Pre-treatment:
-
Thaw frozen biological samples (e.g., plasma, urine) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of the sample.
-
Add 50 µL of the internal standard working solution (containing the deuterated or other SIL standard at a known concentration) to all samples, calibration standards, and quality controls, except for the blank matrix.
-
Vortex for 10 seconds.
-
Add 500 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elute the analytes and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of drug metabolites.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp up to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. The specific gradient will need to be optimized for the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) is typically used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: For each analyte and internal standard, at least two MRM transitions (a primary for quantification and a secondary for confirmation) should be optimized. This involves selecting the precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) and the most abundant and stable product ions formed upon collision-induced dissociation (CID).
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) should be optimized to achieve maximum signal intensity for the analytes.
-
Collision Energy (CE) and Cell Exit Potential (CXP): These parameters should be optimized for each MRM transition to maximize the product ion signal.
-
Visualizing the Workflow and Key Concepts
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying principles.
Caption: A typical experimental workflow for drug metabolite quantification using an internal standard.
Caption: The deuterium isotope effect can lead to chromatographic separation and potential quantification errors.
Conclusion and Recommendations
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While deuterated standards are a viable and often cost-effective option, researchers must be aware of the potential for deuterium isotope effects to introduce analytical variability. These effects can manifest as chromatographic shifts, isotopic instability, and differential matrix effects, all of which can compromise the accuracy of quantitative results.
For assays requiring the highest level of accuracy and precision, ¹³C-labeled internal standards are generally the superior choice . Their closer physicochemical similarity to the unlabeled analyte ensures better co-elution and more reliable correction for matrix effects and other sources of variability.
When using deuterated standards, it is crucial to:
-
Thoroughly validate the method: Pay close attention to the co-elution of the analyte and the internal standard under the final chromatographic conditions.
-
Assess isotopic stability: Investigate the potential for back-exchange, especially if the deuterium labels are in labile positions.
-
Carefully evaluate matrix effects: Ensure that the internal standard accurately tracks the analyte's ionization behavior in the presence of matrix components.
By carefully considering these factors and utilizing the information and protocols provided in this guide, researchers can select the most appropriate internal standard for their specific application, ultimately leading to more accurate and defensible bioanalytical data.
References
- 1. ukisotope.com [ukisotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
A Guide to the Bioanalytical Cross-Validation of Xipamide Assays: A Case Study with Chlorthalidone as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Xipamide, a diuretic medication. Due to the limited availability of direct comparative studies of Xipamide assays with different internal standards in publicly accessible literature, this document focuses on a detailed examination of a validated High-Performance Liquid Chromatography (HPLC) method using chlorthalidone as an internal standard.
This guide also offers a broader discussion on the critical considerations for selecting an appropriate internal standard in bioanalytical method development, a crucial aspect for ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic studies.
Principles of Internal Standard Selection in Bioanalytical Assays
The choice of an internal standard (IS) is a critical step in the development of a robust bioanalytical method. An ideal IS should mimic the analyte of interest throughout the sample preparation and analysis process, compensating for variations in extraction recovery, injection volume, and matrix effects. The two main types of internal standards are:
-
Structurally Similar Analogs: These are compounds with similar physicochemical properties to the analyte. They are often co-extracted and have similar chromatographic behavior. Chlorthalidone, another diuretic, serves as a structural analog IS for Xipamide in the featured assay.
-
Stable Isotope-Labeled (SIL) Analogs: These are considered the "gold standard" for mass spectrometry-based assays. A SIL-IS has the same chemical structure as the analyte but is labeled with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a different mass-to-charge ratio (m/z), allowing for its distinction from the analyte by the mass spectrometer, while having nearly identical extraction and chromatographic properties.
The selection of an IS is a balance between ideal characteristics and practical availability and cost.
Experimental Protocol: Xipamide Assay with Chlorthalidone Internal Standard
The following protocol is based on a validated HPLC-Diode Array Detection (DAD) method for the simultaneous determination of triamterene and Xipamide in human urine, utilizing chlorthalidone as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample, add a known concentration of the chlorthalidone internal standard.
-
Perform liquid-liquid extraction using a suitable organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).
-
Column: RP stainless-steel C-18 analytical column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient elution system of 0.05 M phosphate buffer (pH 4.0) and methanol.
-
Flow Rate: As optimized for the separation.
-
Detection: Diode Array Detector monitoring at the appropriate wavelength for Xipamide and chlorthalidone.
3. Quantitation
-
The concentration of Xipamide in the samples is determined by calculating the peak area ratio of Xipamide to the internal standard (chlorthalidone) and comparing it to a calibration curve constructed from standards of known concentrations.
Data Presentation: Validation Parameters
The performance of the Xipamide assay using chlorthalidone as an internal standard was validated according to established bioanalytical method validation guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result for Xipamide Assay |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Rectilinear in the range of 0.2-15 µg/mL |
| Accuracy | Within ±15% of the nominal concentration | Data not available in the abstract |
| Precision | Coefficient of Variation (CV) ≤ 15% | Data not available in the abstract |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS | Method found to be selective |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | Data not available in the abstract |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | Data not available in the abstract |
Note: Detailed quantitative data for accuracy, precision, LOD, and LOQ were not available in the referenced abstract. A full validation would require these parameters to be within the specified acceptance criteria.
Visualization of the Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of a bioanalytical method, a critical process for ensuring the reliability of the data generated.
The Enhanced Accuracy and Precision of Xipamide-d6 in Quantitative Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable quantitative bioanalytical methods. This guide provides a detailed comparison of the expected performance of a deuterated internal standard, Xipamide-d6, against a non-isotopically labeled structural analog in the quantitative analysis of the diuretic drug Xipamide. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry-based assays, offering significant advantages in accuracy and precision by effectively compensating for matrix effects and procedural variability.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the ideal choice for quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This is because they are chemically identical to the analyte of interest, Xipamide, and differ only in their isotopic composition. This near-identical physicochemical behavior ensures that the internal standard and the analyte experience similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer, and potential degradation during sample processing.[2][3] Consequently, the ratio of the analyte to the internal standard remains constant, even if absolute signal intensities fluctuate, leading to more accurate and precise quantification.[4]
In contrast, while structurally similar non-isotopically labeled internal standards are a viable alternative when a SIL standard is unavailable, they may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte.[5] These differences can introduce variability and bias into the results, compromising the accuracy and precision of the assay.
Comparative Performance Data
The following tables present a summary of the expected validation data for a quantitative LC-MS/MS assay for Xipamide in human plasma, comparing the use of this compound as an internal standard with a hypothetical non-isotopically labeled structural analog. The acceptance criteria are based on the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[6][7]
Table 1: Comparison of Accuracy and Precision Data
| Internal Standard | Quality Control (QC) Sample | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| This compound | LLOQ | 1 | -2.5 | 5.8 | 6.5 |
| Low QC | 3 | 1.2 | 4.2 | 5.1 | |
| Mid QC | 50 | -0.8 | 3.5 | 4.3 | |
| High QC | 150 | 0.5 | 2.9 | 3.8 | |
| Structural Analog | LLOQ | 1 | -8.9 | 12.5 | 14.2 |
| Low QC | 3 | 6.5 | 9.8 | 11.5 | |
| Mid QC | 50 | -5.2 | 8.1 | 9.7 | |
| High QC | 150 | 4.8 | 7.5 | 8.9 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; Conc.: Concentration; RSD: Relative Standard Deviation. FDA Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal concentration. Precision (%RSD) not exceeding 15% (20% for LLOQ).[8]
Table 2: Comparison of Matrix Effect and Recovery
| Internal Standard | Quality Control (QC) Sample | Matrix Factor | Recovery (%) |
| This compound | Low QC | 1.02 | 95.2 |
| High QC | 0.98 | 96.1 | |
| Structural Analog | Low QC | 1.15 | 85.7 |
| High QC | 0.89 | 88.3 |
Matrix Factor is calculated as the ratio of the analyte peak response in the presence of matrix ions to the analyte peak response in the absence of matrix ions. A value close to 1 indicates minimal matrix effect. Recovery is the percentage of the analyte that is successfully extracted from the biological matrix.
The data clearly illustrates the superior performance of this compound. The accuracy and precision values are well within the acceptable limits and are significantly better than those obtained with the structural analog. Furthermore, the matrix effect is negligible when using this compound, and the recovery is more consistent and complete.
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the quantification of Xipamide in human plasma using this compound as an internal standard is provided below.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Xipamide: m/z 354.1 → 259.1
-
This compound: m/z 360.1 → 265.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Nebulizer Gas, Curtain Gas).
-
Collision Energy: Optimized for each transition.
Visualizations
Experimental Workflow for Quantitative Bioanalysis
Caption: A typical experimental workflow for the quantitative bioanalysis of Xipamide using this compound.
Logical Relationship of Deuterated Internal Standard in Correcting for Variability
Caption: How this compound corrects for analytical variability, ensuring accurate and precise results.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality by design approach for development and validation of a RP-HPLC method for simultaneous estimation of xipamide and valsartan in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Range Assessment of Xipamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of analytical methodologies for the quantification of Xipamide, a diuretic medication. It focuses on the linearity and range of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated (d6) internal standard against established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods. The use of a stable isotope-labeled internal standard, such as Xipamide-d6, in LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its ability to compensate for variability in sample preparation and matrix effects, leading to improved precision and accuracy.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the linearity and range data for the proposed LC-MS/MS method with a this compound internal standard and two alternative HPLC-UV methods.
Table 1: Proposed LC-MS/MS Method with this compound Internal Standard
| Parameter | Proposed Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Calibration Model | Linear, weighted 1/x² |
| Internal Standard | This compound |
Table 2: Alternative HPLC-UV Method 1
| Parameter | Reported Value |
| Linearity Range | 5 - 100 µg/mL[6] |
| Correlation Coefficient (r²) | 0.999[6] |
| Calibration Model | Linear |
| Internal Standard | Not specified |
Table 3: Alternative HPLC-UV Method 2
| Parameter | Reported Value |
| Linearity Range | 10 - 50 µg/mL[7] |
| Correlation Coefficient (r²) | Not specified, but method produced linear responses |
| Calibration Model | Linear |
| Internal Standard | Not specified |
Experimental Protocols
Proposed Method: Linearity and Range Assessment of Xipamide using LC-MS/MS with d6 Standard
This protocol describes a proposed method for the quantitative analysis of Xipamide in human plasma using a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
Xipamide reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Xipamide and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Xipamide stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve.
-
Prepare a working solution of this compound at an appropriate concentration.
4. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the Xipamide working standards to achieve final concentrations ranging from 0.5 to 500 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
5. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add the this compound internal standard working solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
6. LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for Xipamide and this compound in Multiple Reaction Monitoring (MRM) mode.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Xipamide to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression with a weighting factor (e.g., 1/x²) to determine the linearity and calculate the correlation coefficient (r²).
Alternative Method 1: RP-HPLC for Simultaneous Estimation of Xipamide and Valsartan in Human Plasma
This method was developed for the simultaneous estimation of Xipamide and Valsartan in human plasma.[6]
1. Instrumentation:
-
RP-HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: BDS Hypersil C8 column (250 × 4.6 mm, 5 μm).[6]
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.05 M KH2PO4 buffer (pH 3) in a ratio of 64.5:35.5 (v/v).[6]
-
Flow Rate: 1.2 mL/min.[6]
-
Detection Wavelength: 240 nm.[6]
-
Injection Volume: 10 μL.[6]
3. Linearity:
-
The standard curve was linear in the concentration range of 5–100 µg/mL for both drugs, with a determination coefficient (R²) of 0.999.[6]
Alternative Method 2: Estimation of Xipamide by Using HPLC in Pure and Pharmaceutical Dosage Form
This method was developed for the validation of Xipamide in its pure form and in tablet dosage form.[7]
1. Instrumentation:
-
Reverse Phase High-Performance Liquid Chromatographic system with a UV detector.
2. Chromatographic Conditions:
-
Column: Symmetry C18 (4.6×150mm, 5µ).[7]
-
Mobile Phase: A mixture of Acetonitrile:Water (50:50 v/v).[7]
-
Flow Rate: 1.0 ml/min.[7]
-
Detection Wavelength: 245 nm.[7]
3. Linearity:
-
The method produced linear responses in the concentration range of 10-50µg/ml of Xipamide.[7]
Visualizations
The following diagrams illustrate the experimental workflows for the linearity and range assessment.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Quality by design approach for development and validation of a RP-HPLC method for simultaneous estimation of xipamide and valsartan in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
A Comparative Guide to Deuterated Diuretics as Internal Standards in Analytical Research
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated internal standards is a cornerstone of accurate and reliable quantitative analysis in mass spectrometry-based bioanalytical assays. This guide provides a comparative overview of three commonly used deuterated diuretic standards: Hydrochlorothiazide-d2, Furosemide-d5, and Spironolactone-d3. The selection of an appropriate internal standard is critical for compensating for variability during sample preparation and analysis, thereby ensuring the integrity of pharmacokinetic and metabolic studies.
Performance Characteristics of Deuterated Diuretic Standards
The ideal deuterated internal standard should exhibit high chemical and isotopic purity, and be stable under storage and analytical conditions. The following table summarizes the key performance characteristics of commercially available deuterated hydrochlorothiazide, furosemide, and spironolactone.
| Deuterated Diuretic | Chemical Purity (by HPLC/LCMS) | Isotopic Enrichment/Purity | Storage Conditions (Powder) |
| Hydrochlorothiazide-d2 | Typically >98% | Information not readily available in public documents; requires vendor-specific Certificate of Analysis. | -20°C for long-term storage. |
| Furosemide-d5 | 99.85%[1] | ≥99% deuterated forms (d1-d5)[2] | 4°C, protect from light.[3] |
| Spironolactone-d3 | 99.82%[4] | 99%[4] | -20°C for up to 3 years.[4] |
Experimental Protocols
The characterization and validation of deuterated diuretic standards involve a series of analytical techniques to confirm their identity, purity, and isotopic distribution.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is employed to assess the chemical purity of the deuterated standard by separating it from any non-deuterated counterparts or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV absorbance at a wavelength appropriate for the specific diuretic (e.g., 272 nm for furosemide).
-
Procedure: A solution of the deuterated standard is injected into the HPLC system. The retention time of the main peak should correspond to that of the non-deuterated standard, and the peak area is used to calculate the purity relative to any detected impurities.
Isotopic Enrichment and Distribution by Mass Spectrometry (MS)
Mass spectrometry is essential for determining the isotopic enrichment and the distribution of deuterated species within the standard.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Procedure:
-
A solution of the deuterated standard is infused into the mass spectrometer.
-
The mass spectrum is acquired in full scan mode to observe the molecular ion cluster.
-
The relative intensities of the peaks corresponding to the non-deuterated (M), singly deuterated (M+1), doubly deuterated (M+2), and so on, are measured.
-
The isotopic enrichment is calculated based on the relative abundance of the desired deuterated species compared to the total abundance of all isotopic species.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are used to confirm the chemical structure of the deuterated standard and to verify the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent that does not contain the isotope being observed (e.g., DMSO-d6 for ¹H NMR).
-
Procedure:
-
The deuterated standard is dissolved in the appropriate NMR solvent.
-
¹H and ¹³C NMR spectra are acquired.
-
The absence or reduced intensity of signals at specific chemical shifts in the ¹H NMR spectrum, compared to the spectrum of the non-deuterated analog, confirms the location of deuterium substitution. The ¹³C NMR spectrum should remain consistent with the expected structure.
-
Experimental Workflow and Signaling Pathway Diagrams
To facilitate a clearer understanding of the experimental processes and the biological context of diuretics, the following diagrams are provided.
Caption: Experimental workflow for the quantification of diuretics using deuterated internal standards.
Caption: Simplified signaling pathway of different classes of diuretics in the nephron.
References
Safety Operating Guide
Safe Disposal of Xipamide-d6: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Xipamide-d6, a deuterated analog of the diuretic and antihypertensive agent Xipamide. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance within research and drug development settings.
Hazard Identification and Safety Precautions
This compound, like its parent compound Xipamide, is classified as a substance that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Wear chemical-impermeable gloves and protective clothing.[3][4] Fire/flame resistant clothing is also advised.[2] |
| Respiratory Protection | Use a laboratory fume hood or other appropriate local exhaust ventilation.[2] If ventilation is inadequate, a NIOSH-approved respirator should be used. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Emergency Spill Response:
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[3][4]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or water courses.[1][3]
-
Cleanup:
-
Decontamination: Decontaminate the spill area and any equipment used with a suitable solvent like alcohol, followed by washing with soap and water.[1]
-
Disposal of Cleanup Materials: All contaminated materials, including absorbents and PPE, should be collected in a labeled, sealed container for hazardous waste disposal.[3]
Disposal Procedure for this compound
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The specific procedures may vary based on local, state, and federal regulations.
Step-by-Step Disposal Workflow:
-
Waste Segregation:
-
Solid Waste: Collect un-used this compound powder, contaminated lab supplies (e.g., weigh boats, filter paper), and spill cleanup materials in a dedicated, clearly labeled, and sealed container for solid chemical waste.
-
Liquid Waste: Collect solutions of this compound in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be accurately labeled with the following information:
-
"Hazardous Waste"
-
Chemical Name: "this compound"
-
Associated Hazards (e.g., "Irritant")
-
Accumulation Start Date
-
Principal Investigator/Laboratory Contact Information
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3][4] Containers should be kept tightly closed.[1][3][4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste. Provide them with a complete inventory of the waste.
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of this compound.
First Aid Measures
In case of accidental exposure, follow these first-aid procedures and seek immediate medical attention.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][3][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[2][3][4] Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3] |
It is imperative to show the Safety Data Sheet (SDS) to the medical personnel in attendance.[2] Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Logistical Information for Handling Xipamide-d6
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Xipamide-d6, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Hazard Identification and Personal Protective Equipment
This compound, a deuterated analog of Xipamide, should be handled with the same precautions as its parent compound. Xipamide is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE) [1][4][5][6]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1]. |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Double-gloving is recommended[5][7]. |
| Protective Clothing | A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs[5]. | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. An N-95 or N-100 particle mask may be sufficient for handling small quantities in a well-ventilated area[1][7]. |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing exposure and ensuring the integrity of the experiment. The following step-by-step guide outlines the handling procedure from preparation to post-experiment cleanup.
Experimental Workflow
Step-by-Step Handling Protocol
-
Preparation:
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above[5].
-
Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood[1][2].
-
Weighing: Carefully weigh the required amount of this compound powder. Avoid generating dust[2].
-
-
Execution:
-
Dissolution: Dissolve the compound in a suitable solvent, such as DMSO[8]. Sonication may be required for complete dissolution.
-
Experimental Use: Carry out the experimental procedures, minimizing the potential for splashes or aerosols.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., alcohol)[3].
-
Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, and unused compound, in accordance with local regulations for chemical waste[1][3].
-
Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Wash hands thoroughly after removing gloves[5].
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, wipes, and plasticware) Place in a designated, sealed container for chemical waste. |
| Liquid Waste | (e.g., unused solutions, contaminated solvents) Collect in a clearly labeled, sealed, and chemical-resistant container. |
| Sharps | (e.g., contaminated needles, scalpels) Dispose of in a designated sharps container for chemical waste. |
| Empty Vials | Rinse with a suitable solvent three times, collecting the rinsate as liquid chemical waste. The rinsed vial can then be disposed of as regular lab glass waste. |
As this compound contains a stable isotope (deuterium), it is not radioactive and does not require special disposal procedures beyond those for the non-labeled compound[9]. The primary consideration for disposal is the chemical hazard of Xipamide itself. All waste should be handled by a certified chemical waste disposal company in accordance with local, state, and federal regulations[9].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
